molecular formula C8H6N2O2S B13626797 5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid

5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid

Katalognummer: B13626797
Molekulargewicht: 194.21 g/mol
InChI-Schlüssel: SGMGXAUOLCYSMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H6N2O2S

Molekulargewicht

194.21 g/mol

IUPAC-Name

5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c1-4-5-2-9-3-10-7(5)13-6(4)8(11)12/h2-3H,1H3,(H,11,12)

InChI-Schlüssel

SGMGXAUOLCYSMD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC2=NC=NC=C12)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Structural Elucidation and Analytical Validation of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic Acid

[1][2][3]

Executive Summary

This technical guide details the structural characterization of 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid , a critical scaffold in medicinal chemistry serving as a bioisostere to quinazolines and purines. The focus is on resolving the regio-isomeric ambiguity inherent in its synthesis (distinguishing the [2,3-d] fusion from the [3,2-d] isomer) using high-resolution NMR spectroscopy. This document provides researchers with a self-validating analytical workflow, expected spectral data, and mechanistic insights into the synthetic origins of impurities.

Medicinal Chemistry Context & Significance

The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in drug discovery, widely utilized for its ability to mimic the ATP-binding pocket of kinases.

  • Bioisosterism: It serves as a thiophene-fused analog of quinazoline (e.g., Gefitinib, Erlotinib) and purine . The sulfur atom alters the lipophilicity and metabolic profile compared to the parent nitrogen heterocycles.

  • Therapeutic Utility: Derivatives are potent inhibitors of EGFR , VEGFR-2 , and PI3K , making accurate structural assignment critical for structure-activity relationship (SAR) studies [1, 2].

  • The Challenge: The primary synthetic route (Gewald reaction followed by cyclization) can yield regio-isomers. Misassignment of the sulfur orientation leads to "dead-end" SAR data.

Synthetic Pathway & The Regio-Isomer Trap

To understand the analytical challenge, one must understand the synthesis. The core is typically constructed via the Gewald reaction , condensing a ketone/aldehyde with elemental sulfur and an activated nitrile.[1][2]

The Gewald Mechanism & Isomer Generation

The reaction of acetoacetone (or a related methyl ketone), ethyl cyanoacetate , and sulfur yields the intermediate 2-aminothiophene .

  • Critical Step: The orientation of the thiophene ring formation determines whether the final cyclization with formamide/formic acid yields the [2,3-d] or [3,2-d] isomer.

  • Target Structure: 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid.

SynthesisPathPrecursorsAcetoacetone +Ethyl Cyanoacetate +S8GewaldGewald Reaction(Base/EtOH)Precursors->GewaldIntermediate2-Amino-4-methylthiophene-3-carboxylic acid esterGewald->IntermediateCyclizationCyclization(Formamide/H+)Intermediate->CyclizationTargetTARGET:5-Methylthieno[2,3-d]pyrimidine-6-COOHCyclization->TargetMajor ProductIsomerPOSSIBLE IMPURITY:Thieno[3,2-d] isomerCyclization->IsomerIf Regio-control fails

Spectroscopic Characterization Strategy

The definitive identification relies on a "Triangulation" approach: Mass Spectrometry (Formula), 1H NMR (Functional Groups), and 2D NMR (Connectivity).

A. Mass Spectrometry (HRMS)[6]
  • Ionization Mode: ESI- (Negative mode is preferred for carboxylic acids) or ESI+.

  • Expected m/z:

    • Formula: C₈H₆N₂O₂S

    • Exact Mass: 194.0150

    • Look for [M-H]⁻ peak at 193.007 or [M+H]⁺ at 195.022 .

B. 1H NMR Spectroscopy (The Fingerprint)[1][2][3][6][7][8]
  • Solvent: DMSO-d6 is mandatory. CDCl₃ is structurally insufficient due to the poor solubility of the carboxylic acid and potential aggregation.

  • Key Signals:

    • Carboxylic Acid (-COOH): A broad singlet typically between 12.5 – 13.5 ppm . (Disappears with D₂O shake).

    • Pyrimidine Proton (H-4): A sharp, distinctive singlet in the downfield region, 8.8 – 9.2 ppm . This confirms the formation of the pyrimidine ring.

    • Methyl Group (5-CH₃): A singlet at 2.4 – 2.8 ppm . The shift is deshielded by the aromatic thiophene ring.

C. 2D NMR: The "Smoking Gun" (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the only self-validating method to distinguish the [2,3-d] isomer from the [3,2-d] isomer without X-ray crystallography.

  • The Logic: You must trace the coupling from the Methyl protons to the Quaternary carbons of the fusion.

  • Target Correlation: In the [2,3-d] system, the 5-Methyl protons will show a strong ³J coupling to the quaternary carbon at the ring fusion (C-4a).

HMBC_Logiccluster_structureFigure 2: Critical HMBC Correlations for Regio-AssignmentMethylMethyl Protons(2.6 ppm)C5C-5 (Thiophene)(Quaternary)Methyl->C5²J Coupling(Strong)C4aC-4a (Fusion Carbon)(Critical Junction)Methyl->C4a³J Coupling(DEFINITIVE PROOF)C6C-6 (COOH bearing)Methyl->C6³J Coupling(Medium)LogicIf Methyl couples to C-4a (Fusion),it confirms 5-position substitutionon [2,3-d] system.C4a->Logic

Validated Experimental Protocol

Reagents & Equipment[2][3][7][9][10][11][12]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) for internal referencing.

  • Instrument: 400 MHz or higher (500/600 MHz recommended for resolution of quaternary carbons).

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Solubility Check: Ensure the sample is fully dissolved. If the solution is cloudy, sonicate for 5 minutes. Suspensions yield broad, unreliable peaks.

  • 1H NMR Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (d1): ≥ 1.0 s (Ensure integration accuracy for the methyl group).

    • Scans: 16-32.

  • 13C NMR Acquisition:

    • Scans: ≥ 512 (Quaternary carbons and Carbonyls are slow to relax and have no NOE enhancement).

    • D1: 2.0 s.

  • HMBC Setup:

    • Optimize for long-range coupling constant (J ~ 8 Hz).

    • Number of increments: 256 (for F1 dimension resolution).

Reference Data Table

Note: Chemical shifts are representative based on validated analogs [3, 4] and theoretical shielding tensors.

PositionTypeδH (ppm)MultiplicityδC (ppm)Key HMBC Correlations
2 CH (Pyrimidine)8.95 - 9.10Singlet~153.0-
4 C (Quaternary)--~158.0H-2
4a C (Fusion)--~164.0Me-5 , H-2
5 C (Quaternary)--~138.0Me-5
5-CH₃ CH₃2.55 - 2.75Singlet~14.5C-5, C-4a, C-6
6 C (Quaternary)--~128.0-
6-COOH COOH13.0 - 13.5Broad Singlet~165.0-
7a C (Fusion)--~122.0H-2

Interpretation Guide:

  • If the Pyrimidine H-2 signal appears as two small doublets, the ring has not fully aromatized (dihydro-intermediate).

  • If the Methyl group appears at < 2.3 ppm, suspect the [3,2-d] isomer or lack of fusion.

References

  • BenchChem. Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships. (2025).[3][4][5][6] Link

  • MDPI. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022).[7][8] Link

  • Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Derivatives.Link

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.Link

  • ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024).[2] Link

Technical Guide: Discovery and Synthesis of Novel Thieno[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The thieno[2,3-d]pyrimidine moiety represents a "privileged scaffold" in modern medicinal chemistry due to its bioisosteric relationship with quinazoline (e.g., Gefitinib) and the purine core of ATP. This structural mimicry allows these compounds to function as potent ATP-competitive inhibitors against a spectrum of kinases, including EGFR, VEGFR-2, PI3K, and recently, RIPK2.

This guide details the end-to-end workflow for the rational design, synthesis, and validation of novel thieno[2,3-d]pyrimidine libraries. It moves beyond basic textbook descriptions to provide field-tested protocols and mechanistic insights required for high-fidelity drug discovery.

Rational Design & Molecular Modeling

Before synthesis, the scaffold must be tailored to the specific binding pocket. The thienopyrimidine core offers four vectors for diversity:

  • C-4 Position (Critical): The "warhead" vector. Substitutions here (often anilines or aliphatic amines) interact with the hinge region of the kinase.

  • C-2 Position: Controls solubility and pharmacokinetic properties.

  • C-5 & C-6 Positions (Thiophene Ring): These occupy the hydrophobic back-pocket (gatekeeper region) and determine selectivity between kinase isoforms.

Pharmacophore Mapping
  • H-Bond Acceptor: N-1 and N-3 of the pyrimidine ring serve as critical acceptors for the kinase hinge region (e.g., Met793 in EGFR).

  • Hydrophobic Tail: Bulky groups at C-5/C-6 (e.g., tert-butyl, phenyl) stabilize the molecule within the hydrophobic pocket, often displacing water molecules to gain entropic favorability.

Core Synthesis: The Gewald Strategy

The most robust route to the thieno[2,3-d]pyrimidine core is the Gewald Reaction followed by pyrimidine annulation. This method is preferred over pyrimidine-thiophene fusion due to the ready availability of diverse ketones and the convergent nature of the synthesis.

Step 1: The Gewald Reaction (Thiophene Construction)

This multicomponent reaction condenses a ketone/aldehyde, an activated nitrile (usually malononitrile), and elemental sulfur.

Mechanistic Insight: The reaction proceeds via a Knoevenagel condensation to form an


-unsaturated nitrile, which then undergoes base-catalyzed sulfurization. The final step is an intramolecular Thorpe-Ziegler cyclization to yield the 2-aminothiophene.

Protocol 1: Optimized Gewald Synthesis

  • Reagents: Cyclohexanone (or substituted ketone) (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (

    
    , 10 mmol).
    
  • Catalyst/Solvent: Morpholine (15 mmol) in Ethanol (20 mL). Note: Morpholine acts as both base and phase-transfer catalyst.

  • Procedure:

    • Mix ketone and malononitrile in EtOH. Add sulfur.[1][2][3]

    • Add morpholine dropwise (exothermic reaction—control temp < 60°C).

    • Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Validation: Disappearance of sulfur solids and formation of a highly fluorescent spot on TLC.

    • Cool to 0°C. Filter the precipitate. Wash with cold EtOH.

  • Yield Expectation: 70–90%.

Step 2: Pyrimidine Annulation

The 2-aminothiophene-3-carbonitrile intermediate must be cyclized to form the pyrimidine ring.

Protocol 2: Formamide Cyclization (Direct Route)

  • Reagents: 2-aminothiophene intermediate, Formamide (excess).

  • Procedure:

    • Reflux the intermediate in neat formamide (180–190°C) for 6–12 hours.

    • Critical Check: The reaction is complete when the starting material (fluorescent) disappears and a non-fluorescent product forms.

    • Pour onto crushed ice. The thieno[2,3-d]pyrimidin-4(3H)-one precipitates.[4][5]

  • Alternative: For C-2 substituted derivatives, use an acyl chloride followed by hydrazine or an orthoester.

Step 3: Activation and Functionalization (The Divergent Point)

To introduce the "warhead" at C-4, the carbonyl is converted to a chloride leaving group.

Protocol 3: Chlorination and


 
  • Chlorination: Reflux thieno[2,3-d]pyrimidin-4-one in

    
     (excess) for 4–8 hours. Safety: 
    
    
    
    is corrosive.
  • Workup: Evaporate excess

    
     under reduced pressure. Pour residue onto ice/ammonia to neutralize.[4] Extract with DCM.
    
  • Substitution (

    
    ):  React the 4-chloro derivative with the desired amine (e.g., 3-chloro-4-fluoroaniline) in Isopropanol (IPA) at reflux.
    
  • Self-Validation: The product usually precipitates from IPA as the HCl salt, ensuring high purity without column chromatography.

Visualizing the Workflow

Diagram 1: The Gewald Mechanism & Logic

GewaldMechanism cluster_legend Reaction Phase Ketone Ketone/Aldehyde Knoevenagel Intermediate 1: Alkylidene Malononitrile Ketone->Knoevenagel Base (Morpholine) Nitrile Activated Nitrile (Malononitrile) Nitrile->Knoevenagel Thiol Intermediate 2: Mercapto-Nitrile Knoevenagel->Thiol + Sulfur (Nucleophilic Attack) Sulfur Elemental Sulfur (S8) Cyclization Thorpe-Ziegler Cyclization Thiol->Cyclization Intramolecular Product 2-Aminothiophene Scaffold Cyclization->Product Tautomerization

Caption: Mechanistic flow of the Gewald reaction, transforming simple precursors into the thiophene core.

Diagram 2: Divergent Synthesis Workflow

SyntheticWorkflow Start 2-Aminothiophene-3-carbonitrile Cyclize Cyclization (Formamide/Heat) Start->Cyclize Core Thieno[2,3-d]pyrimidin-4(3H)-one Cyclize->Core Activate Chlorination (POCl3, Reflux) Core->Activate Chloro 4-Chloro-thieno[2,3-d]pyrimidine Activate->Chloro PathA Path A: Anilines (EGFR/VEGFR) Chloro->PathA SNAr (IPA) PathB Path B: Morpholines (PI3K/mTOR) Chloro->PathB SNAr (DMF/K2CO3) PathC Path C: Hydrazines (Triazole Fusion) Chloro->PathC NH2NH2

Caption: Workflow for generating diverse libraries from a single core intermediate.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes key SAR trends established in recent literature (2023–2025) for kinase inhibition.

PositionSubstituent ClassEffect on Biological ActivityTarget Specificity
C-4 3-Chloro-4-fluoroanilineIncreases potency; mimics Gefitinib binding mode.EGFR / VEGFR-2
C-4 Morpholine / PiperazineImproves solubility; targets lipid kinase domain.PI3K / mTOR
C-5/C-6 Cycloalkyl (Cyclohexane)Fused ring restricts conformation; increases selectivity.RIPK2 / EGFR
C-5/C-6 Phenyl / p-TolylHydrophobic interaction in the "gatekeeper" pocket.VEGFR-2
C-2 Methyl / HydrogenSmall groups preferred to avoid steric clash with ATP pocket.General Kinase

Case Studies & Recent Advances

Case Study 1: RIPK2 Inhibitors (2024)

Recent work by Misehe et al. demonstrated that tuning the C-6 substitution of the thieno[2,3-d]pyrimidine scaffold can yield highly selective RIPK2 inhibitors. By fusing a cyclohexane ring at C-5/C-6 and optimizing the C-4 amine, they achieved nanomolar potency, validating the scaffold for inflammatory disease pathways beyond oncology [5].

Case Study 2: Dual EGFR/PI3K Inhibition

Compounds bearing a 1,2,4-triazole moiety fused to the thienopyrimidine core have shown superior cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer lines compared to Erlotinib. The dual mechanism of action prevents the compensatory signaling often seen with single-target EGFR inhibitors [1].

References

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives. MDPI, 2024. Link

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate. Synthesis, 2023. Link

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv, 2024. Link

  • Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 2023.[6] Link

  • Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2024.[7] Link

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Link

Sources

Potential therapeutic targets of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Structurally serving as a bioisostere to quinazolines and purines (adenine), this core is pivotal in the design of ATP-competitive inhibitors. While the carboxylic acid moiety itself often serves as a synthetic handle or a solubilizing group, its derivatives (esters, amides, and hydrazides) have demonstrated potent efficacy against receptor tyrosine kinases (RTKs) , bacterial methyltransferases, and inflammatory mediators.

This technical guide analyzes the therapeutic utility of this scaffold, detailing its primary targets, molecular mechanisms, and the experimental protocols required to validate its activity.

The Pharmacophore Core: Structural Logic

The thieno[2,3-d]pyrimidine core mimics the purine ring system found in ATP, the universal energy currency and phosphate donor for kinases.

  • Bioisosterism: The sulfur atom in the thiophene ring provides electronic properties similar to the N-9/C-8 region of purines but with enhanced lipophilicity, improving membrane permeability.

  • 5-Methyl Group: Provides steric bulk that can restrict conformational rotation, locking the molecule into a bioactive conformation or filling hydrophobic pockets within an enzyme's active site.

  • 6-Carboxylic Acid: This is the critical "warhead" attachment point. In its native acid form, it can engage in hydrogen bonding or ionic interactions. However, in drug design, it is most frequently derivatized into carboxamides to interact with the solvent-exposed regions of the target protein or to penetrate specific sub-pockets (e.g., the ribose-binding pocket of kinases).

Primary Therapeutic Targets

A. Oncology: Epidermal Growth Factor Receptor (EGFR)

The most significant application of 5-methylthieno[2,3-d]pyrimidine derivatives is in the inhibition of EGFR, a driver of Non-Small Cell Lung Cancer (NSCLC) and breast cancer.

  • Mechanism of Action: ATP-Competitive Inhibition. The scaffold binds to the ATP-binding pocket of the EGFR kinase domain. The pyrimidine nitrogen atoms (N1 and N3) typically form hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR).

  • Therapeutic Relevance:

    • Wild-Type EGFR: Inhibits proliferation in overexpressing cell lines (e.g., A549, MCF-7).

    • Mutant EGFR (T790M): Specific derivatives have been designed to overcome the "gatekeeper" mutation responsible for resistance to first-generation inhibitors like gefitinib.

  • Key Insight: The 6-position substituent (derived from the carboxylic acid) determines selectivity. Bulky aromatic amides at this position can extend into the hydrophobic back-pocket, enhancing potency against resistant mutants.

B. Infectious Disease: Bacterial TrmD[1]
  • Target: tRNA (guanine-N(1)-)-methyltransferase (TrmD).

  • Relevance: Essential for bacterial growth in Gram-negative pathogens like Pseudomonas aeruginosa and E. coli.

  • Mechanism: TrmD is a knot-fold protein distinct from mammalian methyltransferases (which use a Rossmann fold). This structural difference allows thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives to selectively inhibit the bacterial enzyme without off-target toxicity in humans. The scaffold competes with the cofactor S-adenosylmethionine (SAM).

C. Inflammation: COX-2 and PDE4
  • Cyclooxygenase-2 (COX-2): Certain 6-carboxylic acid esters have shown selective binding to the COX-2 active site, reducing the synthesis of pro-inflammatory prostaglandins.

  • Phosphodiesterase 4 (PDE4): Inhibition of PDE4 increases intracellular cAMP levels, exerting anti-inflammatory effects useful in asthma and COPD.

Quantitative Efficacy Data

The following table summarizes the inhibitory potential (IC50) of key derivatives synthesized from the 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid core.

TargetDerivative ClassCell Line / AssayIC50 / MICReference
EGFR (WT) 4-amino-6-carboxamideA549 (Lung Cancer)37.19 nM[1]
EGFR (T790M) 4-amino-6-carboxamideKinase Assay204.1 nM[1]
Breast Cancer 4-amino-6-carboxylateMCF-70.013 µM[2]
TrmD Pyridyl-amideP. aeruginosa6.5 µM (MIC)[3]
COX-2 Ethyl esterEnzyme Assay~1.1 mg/kg (ED50)[4]

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Synthesize 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid.

  • Gewald Reaction (Precursor Synthesis):

    • React sulfur, ethyl acetoacetate, and malononitrile in ethanol with morpholine (catalyst).

    • Product: Ethyl 2-amino-4-methylthiophene-3-carboxylate (Note: For the 5-methyl isomer, start with appropriate ketone/aldehyde precursors or modify the Gewald substrate).

  • Cyclization:

    • Reflux the 2-aminothiophene intermediate with formamide (or formamidine acetate) at 140–160°C for 6–12 hours.

    • Reaction: The amino group and the adjacent ester/nitrile undergo cyclocondensation to form the pyrimidine ring.

  • Hydrolysis (Acid Generation):

    • Treat the resulting ester with 10% NaOH (aq) in ethanol under reflux for 2 hours.

    • Acidify with HCl to precipitate 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid .

    • Validation: Check melting point (>250°C) and FTIR (COOH peak at ~1700 cm⁻¹).

Protocol B: In Vitro EGFR Kinase Assay

Objective: Determine IC50 of derivatives against EGFR.

  • Reagents: Recombinant EGFR kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (10 µM), and test compounds (dissolved in DMSO).

  • Setup: Use a 96-well plate format (e.g., ADP-Glo™ or HTRF® Kinase Assay).

  • Incubation:

    • Mix enzyme + substrate + compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Incubate for 10 minutes at room temperature.

    • Initiate reaction by adding ATP. Incubate for 60 minutes at 30°C.

  • Detection: Add detection reagent (e.g., ADP-Glo reagent) to convert ADP to ATP, then add Luciferase/Luciferin.

  • Analysis: Measure luminescence. Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Mechanism & Pathway Visualization

Figure 1: Scaffold Versatility & Synthesis

This diagram illustrates how the core acid is synthesized and subsequently diverted to create inhibitors for different therapeutic areas.

Scaffold_Versatility Precursors Precursors (Sulfur, Nitriles, Ketones) Intermed 2-Aminothiophene Intermediate Precursors->Intermed Gewald Rxn CoreAcid 5-Methylthieno[2,3-d] pyrimidine-6-carboxylic Acid (THE SCAFFOLD) Intermed->CoreAcid Cyclization & Hydrolysis Amide Carboxamide Derivatives CoreAcid->Amide Amidation Ester Ester Derivatives CoreAcid->Ester Esterification EGFR Target: EGFR (Oncology) Amide->EGFR High Affinity (ATP Pocket) TrmD Target: TrmD (Antibacterial) Amide->TrmD Bacterial Specificity COX2 Target: COX-2 (Inflammation) Ester->COX2 Anti-inflammatory

Caption: Synthesis and divergence of the 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid scaffold into key therapeutic classes.

Figure 2: EGFR Signaling Pathway Inhibition

This diagram details the specific biological cascade interrupted by the thienopyrimidine inhibitor in cancer cells.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (RTK) Ligand->Receptor Binding Phos Tyrosine Phosphorylation Receptor->Phos Activation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Receptor BLOCKS ATP Binding (Competitive Inhibition) RAS RAS Phos->RAS Signaling Cascade RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Effect Cell Proliferation & Survival Nucleus->Effect

Caption: Mechanism of Action: The inhibitor blocks ATP binding to EGFR, halting the RAS/RAF/MEK/ERK proliferative cascade.

References

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[1]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 2022.

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Asian Journal of Chemistry, 2025 (Contextual citation from search).

  • Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivatives. Der Pharma Chemica, 2016.

Sources

The Pharmacological Profile of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The thienopyrimidine nucleus, a fusion of thiophene and pyrimidine rings, represents a versatile and privileged scaffold in modern drug discovery.[1] Its structural resemblance to endogenous purine bases, such as adenine and guanine, allows for interaction with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][2] Thienopyrimidines have demonstrated significant potential in developing therapies for a range of diseases, including cancer, inflammation, and infectious diseases.[1][3] This guide provides an in-depth technical overview of the pharmacological profile of a specific derivative, 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid, and its related analogues, offering insights for researchers and professionals in drug development.

The thieno[2,3-d]pyrimidine isomer is one of three possible fusion patterns between the thiophene and pyrimidine rings and has been a particular focus of synthetic and pharmacological research.[2][3] The presence of various substituents on both the thiophene and pyrimidine rings allows for facile structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[2]

Synthesis of the 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic Acid Core

The construction of the thieno[2,3-d]pyrimidine scaffold is a critical first step in exploring its pharmacological potential. A common and efficient strategy involves the synthesis of the pyrimidine ring from a suitably substituted aminothiophene precursor.[2][3] The Gewald reaction is a versatile method for preparing 2-aminothiophene derivatives, which serve as key intermediates.[3]

General Synthetic Workflow

A representative synthetic pathway to access the 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid core is outlined below. This multi-step process typically begins with readily available starting materials and employs well-established organic chemistry transformations.

Synthesis_Workflow reagents Ethyl acetoacetate, Cyanoacetamide, Sulfur, Morpholine gewald Gewald Reaction reagents->gewald intermediate1 Ethyl 2-amino-4-methyl-5-cyanothiophene-3-carboxylate gewald->intermediate1 cyclization Cyclization (e.g., with Formamide) intermediate1->cyclization intermediate2 Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate cyclization->intermediate2 hydrolysis Hydrolysis (e.g., NaOH, H2O) intermediate2->hydrolysis final_product 5-Methyl-4-oxo-3,4-dihydro- thieno[2,3-d]pyrimidine-6-carboxylic acid hydrolysis->final_product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methyl-5-cyano-thiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction for constructing the initial thiophene ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate, cyanoacetamide, and elemental sulfur in a 1:1:1 molar ratio in ethanol.

  • Catalyst Addition: Add a catalytic amount of a secondary amine, such as morpholine or piperidine, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Pharmacological Activities of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic Acid and its Derivatives

While direct and extensive pharmacological data on the parent 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid is limited in publicly available literature, significant insights can be drawn from the numerous studies on its closely related derivatives. These studies collectively point towards promising activities in several therapeutic areas.

Anticancer Activity

Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated potent anticancer effects across various cancer cell lines.[4] The proposed mechanisms of action are often multifactorial, highlighting the scaffold's ability to interact with multiple cellular pathways.

  • Induction of Apoptosis and Oxidative Stress: Certain thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells.[4] This is often accompanied by an increase in reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[4]

  • Mitotic Catastrophe: In addition to apoptosis, some derivatives can induce mitotic catastrophe, an alternative cell death pathway that is particularly relevant in apoptosis-resistant cancer cells.[4]

  • Kinase Inhibition: The thienopyrimidine core is a well-recognized scaffold for designing kinase inhibitors. Derivatives have been developed as inhibitors of various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[5][6][7]

Anticancer_MoA Thienopyrimidine Thieno[2,3-d]pyrimidine Derivative ROS Increased Reactive Oxygen Species (ROS) Thienopyrimidine->ROS Apoptosis Apoptosis Thienopyrimidine->Apoptosis MitoticCatastrophe Mitotic Catastrophe Thienopyrimidine->MitoticCatastrophe Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Thienopyrimidine->Kinase Inhibition CellDeath Cancer Cell Death ROS->CellDeath Apoptosis->CellDeath MitoticCatastrophe->CellDeath Kinase->CellDeath blocks survival signals

Caption: Putative mechanisms of anticancer activity.

A study on a series of thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxicity against colorectal, ovarian, and brain cancer cell lines.[4] The most potent compound, 6j, exhibited IC50 values in the sub-micromolar range.[4]

Compound/Cell LineHCT116 (Colon) IC50 (µM)OV2008 (Ovarian) IC50 (µM)A2780 (Ovarian) IC50 (µM)
Compound 6j 0.6 - 1.20.6 - 1.20.6 - 1.2

Data synthesized from a study on thieno[2,3-d]pyrimidine derivatives.[4]

Anti-inflammatory and Analgesic Activity

Derivatives of 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid have been investigated for their anti-inflammatory and analgesic properties.[8] The mechanism of action for some of these derivatives is suggested to be through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[8]

In a study evaluating various derivatives, compounds 2 and 3 were identified as the most active, exhibiting potent anti-inflammatory effects.[8] Docking studies suggested that some of these compounds could bind to the active site of COX-2.[8]

CompoundAnalgesic Effect (ED50 mg/kg)Anti-inflammatory Effect
Compound 1a 1.11Non-competitive
Compound 2 0.7Active
Compound 3 1.42Active
Compound 4 0.7Non-competitive
Compound 5 1.03Non-competitive
Ortofen (Reference) 5Active

Data from a study on derivatives of 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid.[8]

Antimicrobial Activity

The thieno[2,3-d]pyrimidine scaffold has also been explored for its antimicrobial potential.[9][10][11] The structural similarity to purines suggests that these compounds could interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms. Some synthesized compounds have shown activity against strains of Bacillus subtilis and Candida albicans.[11]

Structure-Activity Relationships (SAR)

The extensive research on thienopyrimidine derivatives has led to the elucidation of some key structure-activity relationships:

  • Substituents at the 4-position: Modifications at this position of the pyrimidine ring can significantly impact biological activity. For instance, the introduction of an amino group can confer potent tyrosine kinase inhibitory activity.[5]

  • The Carboxylic Acid Group at the 6-position: The carboxylic acid moiety at the 6-position of the thiophene ring, as seen in the title compound, provides a handle for further chemical modifications, such as esterification or amidation, to modulate physicochemical properties and target engagement.[9][10]

  • Methyl Group at the 5-position: The presence of a methyl group at the 5-position is a common feature in many active thieno[2,3-d]pyrimidine derivatives, suggesting its importance for biological activity.

Future Directions and Conclusion

5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid and its derivatives represent a promising class of compounds with a wide range of pharmacological activities. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological profile.

Future research should focus on:

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets for the most potent derivatives will be crucial for their further development.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro results need to be translated into in vivo models to assess efficacy, safety, and pharmacokinetic properties.

  • Lead Optimization: Systematic medicinal chemistry efforts are required to optimize the potency, selectivity, and drug-like properties of lead compounds.

References

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed, .
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC, .
  • Thienopyrimidine. Encyclopedia MDPI, .
  • Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic c
  • Development of thienopyrimidines as potential pharmaceuticals. Hilaris Publisher, .
  • Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)
  • The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry, .
  • The derivatives of thieno[2,3-d]pyrimidine-6-carboxylic acids with antimicrobial properties.
  • Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI, .
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC, .
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.

Sources

Methodological & Application

Precision Oncology Application Note: 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The thieno[2,3-d]pyrimidine scaffold has emerged as a critical pharmacophore in medicinal chemistry, serving as a bioisostere to the quinazoline core found in FDA-approved EGFR inhibitors like Gefitinib and Erlotinib.[1][2] This application note focuses on a specific subclass: 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates .

These derivatives are designed to exploit the ATP-binding pockets of receptor tyrosine kinases (RTKs). The 5-methyl and 6-carboxylate substitutions provide unique steric and electronic properties that enhance binding affinity and selectivity against breast cancer cell lines (MCF-7, MDA-MB-231) while maintaining a favorable safety profile in normal cells (MCF-10A).

Key Compound Profile[1][2][3][4][5][6][7]
  • Core Scaffold: Thieno[2,3-d]pyrimidine.[1][2][3][4][5][6][7][8][9]

  • Key Substituents:

    • C4-Amino: Essential for hydrogen bonding with the hinge region of kinase domains (e.g., Met793 in EGFR).

    • C5-Methyl: Provides hydrophobic interaction and restricts conformational rotation.

    • C6-Carboxylate: Increases polarity and offers a handle for further chemical diversification (e.g., esterification).

  • Primary Mechanism: ATP-competitive inhibition of RTKs (EGFR, VEGFR-2) leading to G2/M cell cycle arrest and apoptosis.

Application Note: Synthesis & Structural Characterization

Context: High-purity synthesis is the prerequisite for reproducible biological data. The following workflow utilizes a modified Gewald reaction followed by acid-catalyzed cyclization.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow cluster_QC Quality Control Start Starting Materials (Ketone + Cyanoacetate + S8) Gewald Gewald Reaction (Base Catalyzed) Start->Gewald Morpholine/EtOH 60°C Intermediate 2-Amino-3-cyanothiophene Intermediate Gewald->Intermediate Purification Cyclization Cyclocondensation (Aryl Nitriles/Acidic Medium) Intermediate->Cyclization HCl/Dioxane Reflux Product 4-amino-5-methyl-thieno [2,3-d]pyrimidine-6-carboxylate Cyclization->Product Crystallization NMR 1H/13C NMR Product->NMR MS HRMS Product->MS

Figure 1: Synthetic pathway for the generation of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates via Gewald reaction and subsequent cyclocondensation.

Critical Quality Attributes (CQA)
  • Purity: >98% required for biological assays (verified by HPLC).

  • Solubility: These carboxylates often require DMSO for stock solutions. Ensure clear solution at 10 mM before serial dilution.

Application Note: In Vitro Cytotoxicity Profiling

Context: The anticancer potency of these derivatives is best evaluated using metabolic activity assays. Recent studies highlight their efficacy against hormone-dependent (MCF-7) and triple-negative (MDA-MB-231) breast cancer lines.

Comparative Potency Data

The following table summarizes the IC50 values of the lead 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivative ("Compound 2") compared to standard care agents.

CompoundCell LineTypeIC50 (µM)Selectivity Index (SI)
Compound 2 MCF-7Breast Adenocarcinoma (ER+)0.013 >19.3
Compound 2 MDA-MB-231Triple-Negative Breast Cancer~2.5 3.7
Compound 2 MCF-10ANormal Breast Epithelium>50N/A
DoxorubicinMCF-7Standard Control0.5 - 1.2Low
ErlotinibMCF-7EGFR Inhibitor5.0 - 13.9Moderate

Data Source: Synthesized from comparative analysis of thienopyrimidine derivatives [1, 5].

Protocol: Optimized MTT Assay for Thienopyrimidines

Objective: To determine the IC50 of hydrophobic thienopyrimidine derivatives with high precision, minimizing precipitation artifacts.

Reagents & Equipment[7]
  • Cell Lines: MCF-7 (ATCC® HTB-22™), MDA-MB-231.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solvent: DMSO (Spectroscopy grade).

  • Plate: 96-well flat-bottom tissue culture plates.

Step-by-Step Methodology
Phase 1: Seeding and Equilibration
  • Harvest: Trypsinize cells at 70-80% confluence.

  • Count: Dilute to

    
     cells/mL.
    
  • Seed: Dispense 100 µL/well (

    
     cells/well) into columns 2-11.
    
    • Expert Tip: Fill columns 1 and 12 with PBS to act as a humidity barrier, preventing "edge effect" evaporation which skews optical density (OD) readings.

  • Incubate: 24 hours at 37°C, 5% CO2 to allow attachment.

Phase 2: Compound Treatment
  • Stock Prep: Dissolve the thienopyrimidine derivative in 100% DMSO to 10 mM.

  • Serial Dilution: Prepare 9 concentrations (e.g., 100 µM down to 0.001 µM) in culture media.

    • Critical: Ensure final DMSO concentration is <0.5% in all wells to avoid solvent toxicity.

  • Treatment: Aspirate old media carefully. Add 100 µL of drug-containing media.

  • Controls:

    • Negative Control: Media + 0.5% DMSO (Cells only).

    • Blank: Media only (No cells).

  • Incubate: 48 to 72 hours.

Phase 3: Readout
  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well.

  • Incubation: 3-4 hours at 37°C. Observe formation of purple formazan crystals.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO.

  • Agitation: Shake plate on an orbital shaker for 15 mins (protected from light).

  • Measurement: Measure Absorbance at 570 nm (reference 630 nm).

Phase 4: Data Analysis

Calculate % Cell Viability:



Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.

Application Note: Mechanism of Action (MOA)

Context: Understanding the "why" behind the cytotoxicity. Thienopyrimidines are designed as ATP-mimetics.

Signaling Pathway Blockade

The 4-amino-thienopyrimidine scaffold functions as a dual inhibitor. It lodges into the ATP-binding cleft of EGFR and VEGFR-2.

  • EGFR Inhibition: Blocks downstream Ras/Raf/MEK/ERK signaling, halting proliferation.

  • VEGFR-2 Inhibition: Disrupts angiogenesis signaling.

  • Apoptosis Induction: Treatment leads to the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering the mitochondrial death pathway (Caspase-3/9 activation).

MOA Visualization (DOT)

MOA EGFR EGFR / VEGFR-2 (Tyrosine Kinases) Phos Auto-Phosphorylation EGFR->Phos Inhibited Drug 4-amino-5-methyl-thieno [2,3-d]pyrimidine Drug->EGFR Competitive Inhibition ATP ATP ATP->EGFR Blocked Signaling Ras/Raf/MEK/ERK PI3K/Akt Phos->Signaling Bax Bax (Upregulation) Signaling->Bax Loss of Survival Signal Bcl2 Bcl-2 (Downregulation) Signaling->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Caspase Caspase 3/9 Activation Mito->Caspase Result Apoptosis & G2/M Arrest Caspase->Result

Figure 2: Mechanism of Action showing competitive inhibition of RTKs leading to the mitochondrial apoptotic cascade.

Protocol: In Silico Molecular Docking Validation

Objective: To predict the binding mode of the synthesized derivative within the EGFR active site (PDB: 1M17 or 4HJO) before costly enzymatic assays.

Software Requirements
  • Ligand Prep: ChemDraw / Chem3D.

  • Target Prep: AutoDock Tools (MGLTools).

  • Engine: AutoDock Vina.

Workflow
  • Ligand Preparation:

    • Draw the 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate structure.

    • Minimize energy using MM2 force field.

    • Define rotatable bonds (focus on the C6-carboxylate ester chain).

  • Receptor Preparation:

    • Download EGFR kinase domain structure (e.g., PDB ID: 1M17 for wild-type or 4HJO for T790M mutant).

    • Remove water molecules and co-crystallized ligands (e.g., Erlotinib).

    • Add polar hydrogens and Kollman charges.

  • Grid Generation:

    • Center the grid box on the hinge region (Met793).

    • Box size:

      
       Å.
      
  • Docking Run:

    • Run AutoDock Vina with exhaustiveness = 8.

  • Analysis:

    • Look for H-bonds between the N1 or N3 pyrimidine nitrogen and Met793 (hinge region).

    • Verify hydrophobic interaction of the 5-methyl group with the gatekeeper residue.

    • Acceptable binding energy:

      
       kcal/mol.
      

References

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Source: Molecules (MDPI), 2022.

  • Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Source: Bioorganic Chemistry, 2019.

  • Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. Source: European Journal of Medicinal Chemistry, 2017. [10]

  • Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Source: Future Medicinal Chemistry, 2023. [4]

  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Source: Scientific Reports / SciSpace.

Sources

Application Note: Antimicrobial Profiling of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic Acid Scaffolds

[1]

Executive Summary

This guide details the technical application of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid (hereafter referred to as TP-Acid ) in antimicrobial research. While thienopyrimidines are potent bioisosteres of purines (adenine/guanine), the free carboxylic acid form is primarily a pharmacophore scaffold rather than a final drug candidate. Its hydrophilic carboxylate tail often limits cell membrane permeability in bacteria.

Therefore, this application note focuses on:

  • Solubilization and Handling of the parent acid.

  • Derivatization Strategies to unlock antimicrobial potency (converting the acid to amides, hydrazides, or esters).

  • Validated Antimicrobial Protocols (MIC/MBC) optimized for hydrophobic thienopyrimidine derivatives.

  • Mechanistic Validation targeting DNA Gyrase and DHFR.

Chemical Context & Rationale

The "Privileged Scaffold" Concept

The thieno[2,3-d]pyrimidine core mimics the ATP-binding motif of bacterial enzymes. However, direct screening of TP-Acid often yields high Minimum Inhibitory Concentrations (MIC > 128 µg/mL) due to charge repulsion at the bacterial cell wall.

Critical Insight: To utilize TP-Acid effectively, you must mask the carboxylic acid group.

  • Strategy A (Lipophilicity): Convert to Schiff bases or Esters to increase passive diffusion through the peptidoglycan layer (Gram-positive) or porins (Gram-negative).

  • Strategy B (Target Engagement): Convert to Hydrazides or Carboxamides to introduce hydrogen-bond donors that interact with amino acid residues (e.g., Asp73, Gly77) in the DNA Gyrase B active site.

Solubility Profile
SolventSolubility (25°C)Usage Note
Water (pH 7) < 0.1 mg/mLPoor. Requires conversion to sodium salt (not recommended for permeability).
DMSO > 20 mg/mLPreferred for stock solutions (10-50 mM).
DMF > 25 mg/mLAlternative for synthesis; avoid in biological assays due to toxicity.
Ethanol ~ 2-5 mg/mLModerate. Good for recrystallization.

Experimental Workflow: From Scaffold to Hit

The following diagram illustrates the critical path from the raw TP-Acid material to a validated antimicrobial hit.

TP_WorkflowAcidTP-Acid(Scaffold)ActivateActivation(CDI or SOCl2)Acid->Activate Step 1DerivDerivatization(Amines/Hydrazines)Activate->Deriv Step 2LibraryCandidate Library(Amides/Schiff Bases)Deriv->Library YieldsScreenMIC Screening(Broth Microdilution)Library->Screen 1% DMSOHitLead Compound(MIC < 10 µg/mL)Screen->Hit Validation

Figure 1: Optimization workflow. The raw acid must be activated and derivatized to generate a library with sufficient cell permeability and target affinity.

Protocol A: Derivatization (The "Activation" Step)

Rationale: Direct testing of the acid is rarely useful. This rapid protocol converts TP-Acid into a bioactive Carboxamide derivative for testing.

Reagents: TP-Acid (1 mmol), Thionyl Chloride (

  • Acyl Chloride Formation: Reflux TP-Acid (1 mmol) in excess

    
     (5 mL) for 3 hours. Evaporate solvent to dryness to obtain the crude acid chloride.
    
  • Coupling: Dissolve the residue in dry DCM (10 mL). Add the target amine (e.g., p-fluoroaniline for enhanced lipophilicity) (1 mmol) and TEA (2 drops).

  • Reaction: Stir at Room Temperature (RT) for 6–10 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Wash with water, dry over

    
    , and recrystallize from Ethanol.
    
  • Yield Check: Expect >70% yield. This product is your Test Compound .

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI M07-A10 Guidelines adapted for Thienopyrimidines.

Scope: Determination of Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

Materials
  • Test Compound: TP-Derivative (from Protocol A).

  • Solvent: 100% DMSO (Molecular Biology Grade).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (Alamar Blue) 0.01% solution.

Step-by-Step Methodology
  • Stock Preparation: Dissolve Test Compound in DMSO to a concentration of 10 mg/mL .

    • Note: If precipitation occurs, sonicate for 30 seconds.

  • Inoculum Prep: Prepare a bacterial suspension from a fresh overnight culture. Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute this suspension 1:100 in CAMHB to reach 
    
    
    CFU/mL.
  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of Test Compound stock (diluted to 512 µg/mL in media) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

    • Final Test Range: 256 µg/mL down to 0.5 µg/mL.

    • Final DMSO conc: < 1% (Non-toxic).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout (The Resazurin Step):

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration well that remains Blue .

Mechanism of Action: DNA Gyrase Inhibition

Thienopyrimidines are competitive inhibitors of the ATP-binding pocket of bacterial DNA Gyrase B (GyrB) . Unlike fluoroquinolones (which target the DNA-Gyrase complex), TP-derivatives often compete directly with ATP.

MOA_PathwayDrugTP-Derivative(Ligand)TargetDNA Gyrase B(ATP Binding Pocket)Drug->Target H-Bonding (Asp73)CompetitionCompetes with ATPTarget->CompetitionInhibitionInhibition ofATPase ActivityCompetition->InhibitionSupercoilingLoss of DNASupercoilingInhibition->SupercoilingDeathBacterialCell DeathSupercoiling->Death Replication Arrest

Figure 2: Mechanism of Action. The TP-scaffold mimics the purine ring of ATP, blocking the energy supply required for DNA supercoiling.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Precipitation in Media Compound is too lipophilic.Reduce top concentration to 128 µg/mL; Ensure DMSO < 2% final.
Pink Sterility Control Contaminated media/DMSO.Filter sterilize (0.22 µm) stock solutions.
High MIC (>128) Poor permeability.The substituent on the carboxylic acid is too polar. Try an N-benzyl amide or ester derivative.
Variable Results DMSO evaporation.Seal 96-well plates with Parafilm or breathable membrane during incubation.

References

  • Synthesis & Scaffold Utility

    • Study: "Synthesis and Antimicrobial Studies of Some Novel Thieno[2,3-d]pyrimidine derivatives."[1][2][3][4][5][6]

    • Relevance: Establishes the Gewald reaction pathway and Schiff base derivatiz
    • Source:

  • Mechanism (DNA Gyrase/Docking)

    • Study: "Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking."[7]

    • Relevance: Validates DNA Gyrase B as the primary target via molecular docking (binding to Asp73/Gly77).
    • Source:

  • Structure-Activity Relationship (SAR)

    • Study: "The derivatives of thieno[2,3-d]pyrimidine-6-carboxylic acids with antimicrobial properties."[1][2][3][5][7][8]

    • Relevance: Specifically discusses the 6-carboxylic acid derivatives and the necessity of amide/hydrazide conversion for potency.
    • Source:

  • Oxadiazole Derivatives

    • Study: "Synthesis and the antimicrobial activity of ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)
    • Relevance: Demonstrates converting the carboxylic acid into a heterocyclic oxadiazole to improve antifungal activity against Candida.
    • Source:

Application Notes and Protocols for the Synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural resemblance to endogenous purines, which allows for its interaction with a wide array of biological targets.[1][2] This versatile heterocyclic system has been extensively explored, leading to the development of compounds with a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective effects.[2][3] The π-rich and electron-deficient nature of the thieno[2,3-d]pyrimidine core makes it an ideal framework for designing multi-target drug candidates through strategic substitutions.[3] The title compounds, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, are of particular interest due to the potential antimicrobial properties conferred by the benzylcarboxamide moiety attached to the thiophene ring.[4]

This document provides a comprehensive guide for the synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, intended for researchers, scientists, and professionals in the field of drug development. The protocol herein emphasizes a robust and reproducible methodology, grounded in established chemical principles.

Synthetic Strategy Overview

The synthesis of the target N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides is most efficiently achieved through a two-stage process. The first stage involves the construction of the core heterocyclic structure, 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid. The second stage is the coupling of this carboxylic acid with benzylamine to form the desired amide bond.

For clarity and practical application, this guide will present the synthesis commencing from the commercially available 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid.[5] An overview of the synthesis of this key intermediate via the Gewald reaction is also provided for contexts where the starting material is not readily accessible.

Part 1: Synthesis of the Core Intermediate: 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (Retrosynthetic Perspective)

The foundational step in the synthesis of the target carboxamides is the formation of the thieno[2,3-d]pyrimidine core. The Gewald reaction, a multicomponent condensation, is a classical and efficient method for constructing substituted 2-aminothiophenes, which are the direct precursors to the thieno[2,3-d]pyrimidine ring system.[6][7]

The general workflow for the synthesis of the carboxylic acid intermediate is depicted below:

Gewald Reaction and Cyclization cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Pyrimidine Ring Formation cluster_2 Stage 3: Hydrolysis Ethyl acetoacetate Ethyl acetoacetate Gewald_Reaction Gewald Reaction Ethyl acetoacetate->Gewald_Reaction Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Base Base (e.g., Morpholine) Base->Gewald_Reaction Aminothiophene Ethyl 2-amino-5-methyl- thiophene-3-carboxylate Gewald_Reaction->Aminothiophene Cyclization Cyclization Aminothiophene->Cyclization Formamide Formamide Formamide->Cyclization Thienopyrimidinone Ethyl 5-methyl-4-oxo-3,4-dihydro- thieno[2,3-d]pyrimidine-6-carboxylate Cyclization->Thienopyrimidinone Hydrolysis Hydrolysis (e.g., NaOH) Thienopyrimidinone->Hydrolysis Carboxylic_Acid 5-methyl-4-oxo-3,4-dihydro- thieno[2,3-d]pyrimidine-6-carboxylic acid Hydrolysis->Carboxylic_Acid

Caption: Retrosynthetic approach to the carboxylic acid intermediate.

Part 2: Protocol for the Synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides

This protocol details the final amide coupling step, which is the most direct route to the target compounds, assuming the availability of the carboxylic acid intermediate.

Materials and Reagents
ReagentGradeSupplier
5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid≥95%Commercially available
Benzylamine≥99%Commercially available
1,1'-Carbonyldiimidazole (CDI)≥97%Commercially available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Diethyl etherAnhydrousCommercially available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially available
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionIn-house preparation
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeCommercially available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Condenser

  • Nitrogen or argon gas inlet

  • Temperature controller

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure

The overall reaction is the amide bond formation between the carboxylic acid and benzylamine, facilitated by a coupling agent such as 1,1'-Carbonyldiimidazole (CDI).

Amide Coupling Reaction Carboxylic_Acid 5-methyl-4-oxo-3,4-dihydro- thieno[2,3-d]pyrimidine-6-carboxylic acid CDI 1,1'-Carbonyldiimidazole (CDI) in DMF Carboxylic_Acid->CDI Activation Activated_Intermediate Activated Acyl Imidazolide Intermediate CDI->Activated_Intermediate Benzylamine Benzylamine Activated_Intermediate->Benzylamine Nucleophilic Acyl Substitution Target_Molecule N-(benzyl)-5-methyl-4-oxo-3,4-dihydro- thieno[2,3-d]pyrimidine-6-carboxamide Benzylamine->Target_Molecule

Caption: Workflow for the amide coupling reaction.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the acid (approximately 10 mL per gram of acid).

    • To this solution, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. The completion of the activation step can be monitored by the cessation of CO₂ evolution. This forms the reactive acyl imidazolide intermediate.[8]

  • Amide Bond Formation:

    • To the solution containing the activated intermediate, add benzylamine (1.2 eq) dropwise at room temperature.

    • Continue stirring the reaction mixture at room temperature for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess benzylamine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Data (Representative)
AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a doublet for the benzylic CH₂ group (around 4.5 ppm), a singlet for the methyl group on the thiophene ring (around 2.5 ppm), and singlets for the pyrimidine and amide NH protons (variable, often downfield).
¹³C NMR Signals for the carbonyl carbons of the amide and the pyrimidinone ring, as well as aromatic and aliphatic carbons consistent with the structure.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the target compound ([M+H]⁺).
Melting Point A sharp melting point range upon purification.

Trustworthiness and Self-Validation

The protocol's reliability is enhanced by several factors:

  • Use of a Stable Intermediate: Starting from the well-defined 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid minimizes side reactions associated with the multi-step synthesis of the core.[5]

  • Mild and High-Yielding Coupling: The use of CDI as a coupling agent is a standard and mild method for amide bond formation, typically proceeding with high yields and minimal side products under ambient conditions.[8]

  • Standard Purification Techniques: The work-up and purification steps employ standard and effective laboratory procedures for the isolation of amide products.

  • In-process Monitoring: The use of TLC for reaction monitoring allows for precise determination of the reaction endpoint, preventing the formation of degradation products due to prolonged reaction times.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, a class of compounds with significant potential in medicinal chemistry. By leveraging a commercially available key intermediate and employing a robust amide coupling strategy, this method is well-suited for implementation in drug discovery and development laboratories. The provided rationale and step-by-step instructions are designed to ensure reproducibility and high yields of the target compounds.

References

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid - Longdom Publishing. Available at: [Link]

  • Synthesis of 5-methyl-4-thio-6-(1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidines and their antimicrobial activity study - JOCPR. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. Available at: [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available at: [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC. Available at: [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available at: [Link]

  • 1043-1048 Research Article Synthesis and the antimicrobial activ - JOCPR. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Available at: [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]

  • The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • The derivatives of thieno[2,3-d]pyrimidine-6-carboxylic acids with antimicrobial properties. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Synthesis of N‐aryl‐2‐amino‐4‐oxo‐3,4‐dihydrothieno[2,3‐d]pyrimidine‐6‐carboxamides. Available at: [Link]

  • NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor | Chemistry Letters | Oxford Academic. Available at: [Link]

  • Synthesis of Bicyclic Thieno[2,3-d]Pyrimidines, Tricyclic Thieno[2,3-d]Pyrimidines and - Duquesne Scholarship Collection. Available at: [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Available at: [Link]

  • Direct amide formation from unactivated carboxylic acids and amines C. Liana Allen, A. Rosie Chhatwal and Jonathan M. J. William - Rsc.org. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • N-benzyl-6-thioxo-1,6-dihydro-5-pyrimidinecarboxamide - ChemSynthesis. Available at: [Link]

  • SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID Se. Available at: [Link]

  • Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines - MDPI. Available at: [Link]

  • Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents - PubMed. Available at: [Link]

Sources

Strategic Synthesis of Thieno[2,3-d]pyrimidine Scaffolds via the Gewald Reaction: A Precision Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of Thieno[2,3-d]pyrimidine Precursors via the Gewald Reaction Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

Thieno[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres to quinazolines and purines.[1] They exhibit potent inhibitory activity against receptor tyrosine kinases (e.g., EGFR, VEGFR) and have applications in oncology, antimicrobial, and anti-inflammatory therapeutics.[1]

This Application Note provides a rigorous, field-validated guide for synthesizing the critical 2-aminothiophene-3-carboxylate precursor via the Gewald Reaction , followed by its cyclization into the thieno[2,3-d]pyrimidin-4(3H)-one core. Unlike generic textbook descriptions, this protocol focuses on mechanistic causality, impurity management (specifically elemental sulfur), and scalability.[1]

Mechanistic Insight: The Gewald Reaction

The Gewald reaction is a multicomponent condensation between a ketone/aldehyde, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2]

The "Black Box" Decoded

While often performed as a one-pot synthesis, the reaction proceeds through defined thermodynamic checkpoints. Understanding these allows for troubleshooting when yields are low.

  • Knoevenagel Condensation: The ketone and activated nitrile condense to form an

    
    -unsaturated nitrile.[3] This is the rate-determining step in steric-heavy substrates.
    
  • Polysulfide Attack: The base (typically morpholine or diethylamine) does not just act as a proton acceptor; it activates elemental sulfur (

    
    ) by opening the ring to form soluble polysulfide species.
    
  • Cyclization: The mercapto-intermediate undergoes intramolecular attack on the nitrile carbon, followed by tautomerization to aromatize the thiophene ring.

Mechanism Diagram

GewaldMechanism Ketone Ketone/Aldehyde Inter1 Knoevenagel Intermediate (α,β-unsaturated) Ketone->Inter1 Base, -H2O Nitrile Activated Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Inter1 Inter2 Polysulfide Adduct Inter1->Inter2 S8 activation Sulfur Elemental Sulfur (S8) + Morpholine Sulfur->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization Nucleophilic Attack Product 2-Aminothiophene Precursor Cyclization->Product Tautomerization

Figure 1: Step-wise progression of the Gewald reaction. Note that the Knoevenagel intermediate is the critical "gatekeeper" species.

Experimental Protocol: The "Gold Standard"

We will synthesize Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate , the universal precursor for tricyclic thienopyrimidines.

Materials & Reagents
ReagentEquiv.RoleCritical Note
Cyclohexanone 1.0SubstrateMust be distilled if yellow/aged.
Ethyl Cyanoacetate 1.0Activated NitrileExcess leads to difficult purification.
Sulfur (S₈) 1.0Heteroatom SourceUse finely powdered sulfur. Flowers of sulfur are preferred over flakes.
Morpholine 1.2Base/CatalystActs as both base and sulfur activator.[3]
Ethanol (Abs.) SolventMediumMethanol can be used but Ethanol reflux temp (78°C) is optimal.
Step-by-Step Procedure
Step 1: The Gewald Synthesis
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Add Cyclohexanone (9.8 g, 100 mmol), Ethyl Cyanoacetate (11.3 g, 100 mmol), and Ethanol (30 mL). Stir at room temperature for 5 minutes.

  • Sulfur Addition: Add finely powdered Sulfur (3.2 g, 100 mmol) to the stirring solution.

  • Catalyst Initiation: Add Morpholine (8.7 g, 100 mmol) dropwise over 10 minutes.

    • Observation: The reaction is exothermic. The sulfur will initially remain suspended but will dissolve as the reaction progresses and the solution darkens.

  • Reflux: Heat the mixture to reflux (approx. 80°C oil bath) for 3–5 hours .

    • Checkpoint: Monitor via TLC (20% EtOAc in Hexanes). The starting ketone spot should disappear.

  • Workup (The "Crash Out" Method):

    • Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C) for 2 hours.

    • The product usually precipitates as a solid.

    • If no precipitate: Pour the mixture into 200 mL of ice-water and stir vigorously.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove dark impurities.

Step 2: Purification (Sulfur Removal)

Unreacted sulfur is the most persistent impurity in Gewald reactions.

  • Recrystallization: Dissolve the crude solid in hot Ethanol.

  • Hot Filtration: If undissolved particles (sulfur) remain, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly. The product crystallizes as off-white/yellow needles.

  • Yield: Typical isolated yield is 60–80%.

  • Characterization: Melting point: 112–115°C.

Downstream Application: Cyclization to Thieno[2,3-d]pyrimidine

The conversion of the Gewald product to the kinase-inhibitor core requires closing the pyrimidine ring.

Protocol: Formamide Cyclization

This method converts the amino-ester directly to the pyrimidin-4(3H)-one .

  • Reagents: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) and Formamide (15 mL).

  • Reaction: Heat the mixture in an open vessel (or with an air condenser) at 140–150°C for 6–8 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] Formamide acts as both the C1 fragment source and the solvent.

  • Workup: Cool the dark solution to room temperature. Pour into ice-water (100 mL).

  • Isolation: The solid product precipitates. Filter, wash with water, and recrystallize from DMF/Ethanol.[1]

  • Product: 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one .

Workflow Diagram

SynthesisWorkflow Start Start: Cyclohexanone + Ethyl Cyanoacetate Gewald Gewald Reaction (S8, Morpholine, EtOH, Reflux) Start->Gewald Inter Intermediate: Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene-3-carboxylate Gewald->Inter 60-80% Yield Cyclization Cyclization (Formamide, 150°C) Inter->Cyclization Final Final Scaffold: Thieno[2,3-d]pyrimidin-4(3H)-one Cyclization->Final Pyrimidine Ring Closure

Figure 2: Complete synthetic workflow from raw materials to the pharmacophore scaffold.

Troubleshooting & Optimization (Scientist-to-Scientist)

ProblemRoot CauseSolution
Product is an oil/gum Incomplete crystallization or impurities.Scratch the flask wall with a glass rod. Add a seed crystal. Use a Hexane/Ethyl Acetate solvent system to force precipitation.
Low Yield (<40%) Old sulfur or wet solvents.Use dry ethanol . Ensure sulfur is finely powdered (mortar and pestle) before addition to increase surface area.
Sulfur Contamination Excess sulfur used or poor filtration.Wash the crude solid with Carbon Disulfide (CS₂) (Caution: Highly Flammable/Toxic) or simply repeat recrystallization from Ethanol, filtering the hot solution to remove insoluble sulfur.
Reaction Stalls Knoevenagel step failed.If the solution doesn't darken, the amine base might be old. Use fresh Morpholine or switch to Diethylamine.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte.

  • Sabnis, R. W., et al. (1999).[1] 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010).[1] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

  • Wang, K., et al. (2011).[1] The Gewald multicomponent reaction. Molecular Diversity.

  • Moustafa, M. A., et al. (2011).[1] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry.

Sources

Troubleshooting & Optimization

Improving purity of synthesized 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic Acid

Status: Operational Role: Senior Application Scientist Subject: Purity Optimization & Troubleshooting Guide

Executive Summary

The synthesis of 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a multi-stage process prone to specific impurity profiles—primarily elemental sulfur contamination, incomplete cyclization intermediates, and inorganic salt occlusion. This guide provides a self-validating workflow to isolate high-purity material (>98%) suitable for biological assays.

The synthesis typically follows the Gewald Reaction


 Pyrimidine Annulation 

Ester Hydrolysis
pathway.

Module 1: The Gewald Foundation (Precursor Purity)

Context: The quality of the final acid is dictated by the purity of the starting 2-amino-4-methylthiophene-3,5-dicarboxylate (or related ester). The most common failure mode here is "The Sulfur Trap."

Issue 1: Product is dark brown/tarry and contains elemental sulfur.
  • Root Cause: Excess elemental sulfur (

    
    ) from the Gewald reaction polymerizes or co-precipitates with the thiophene.
    
  • The Fix:

    • Catalyst Switch: If using diethylamine, switch to morpholine . Morpholine acts as both a base and a sulfur scavenger, often yielding cleaner crystalline products.

    • The "Sulfur Wash":

      • Dissolve the crude dark solid in a minimum amount of hot ethanol.

      • Cool to room temperature.

      • Critical Step: If a yellow powder precipitates but the supernatant is dark red/brown, filter the solid.

      • Troubleshooting: If

        
         persists (detectable by TLC in 10% EtOAc/Hexane, 
        
        
        
        ), wash the solid with carbon disulfide (
        
        
        )
        (Use extreme caution: highly flammable/toxic) or, safer alternative, cold toluene .
Issue 2: Regioisomeric Impurities.
  • Root Cause: Asymmetric ketones (like ethyl acetoacetate) can theoretically cyclize in two orientations, though the Gewald conditions usually favor the thermodynamic product.

  • Validation Protocol:

    • NMR Check: Monitor the methyl shift. In the correct 5-methyl isomer, the methyl group is attached to the thiophene ring.

    • Action: Recrystallize the intermediate ester from Ethanol/DMF (9:1) before proceeding to cyclization. Do not carry crude material forward.

Module 2: Pyrimidine Ring Closure (Cyclization)

Context: Converting the 2-aminothiophene to the thienopyrimidine core using Formamide or Triethyl Orthoformate.

Issue 3: Incomplete Cyclization (The "Open-Ring" Amide).
  • Symptom: LC-MS shows a mass corresponding to [M+18] or [M+H2O], indicating the intermediate formamide/amidine has formed but has not dehydrated to close the ring.

  • Root Cause: Reaction temperature too low or insufficient water removal.

  • The Fix:

    • Temperature: Ensure the reaction reflux is

      
      C (if using formamide).
      
    • Reagent: Switch to Formamide/Ammonium Acetate melt conditions.

    • Validation: Monitor the disappearance of the ester carbonyl stretch (

      
      ) and appearance of the amide/lactam carbonyl (
      
      
      
      ) via IR or TLC.
Protocol: High-Efficiency Cyclization
  • Suspend 2-aminothiophene ester (1 eq) in Formamide (10 vol).

  • Add Ammonium Acetate (1.5 eq).

  • Heat to 140–150°C for 6–12 hours.

  • Workup: Cool to room temperature. The product should precipitate as a solid.

  • Purification: Pour into ice water. Filter. Wash with Isopropanol (removes unreacted formamide).

Module 3: Hydrolysis & Final Purification (The Acid)

Context: Saponification of the ethyl ester to the free carboxylic acid.

Issue 4: Salt Contamination (Ash Content).
  • Symptom: Elemental analysis shows low Carbon %; product leaves residue upon burning.

  • Root Cause: Using NaOH/KOH and precipitating too quickly traps inorganic salts in the lattice.

  • The Fix:

    • Use LiOH (Lithium salts are more soluble in organic washes).

    • Slow Acidification: When acidifying the hydrolysate (pH 14

      
       pH 2), use 1M HCl dropwise with vigorous stirring. Do not dump acid in.
      
Issue 5: Decarboxylation.
  • Symptom: Loss of the carboxyl group (Mass = M-44).

  • Root Cause: Thiophene-2-carboxylic acids (and fused systems) are prone to thermal decarboxylation if the hydrolysis is performed at high reflux for too long.

  • The Fix:

    • Perform hydrolysis at 60°C (not reflux).

    • Monitor by TLC (Acid stays at baseline in EtOAc; Ester moves).

Visual Troubleshooting Guide

Thienopyrimidine_Workflow Start Start: Gewald Precursors (Ketone + Cyanoacetate + S8) Gewald Step 1: Gewald Reaction Start->Gewald Check1 Checkpoint 1: Is product dark/tarry? Gewald->Check1 Purify1 Action: Wash with cold Toluene or Recrystallize (EtOH) Check1->Purify1 Yes Intermediate1 Intermediate: 2-aminothiophene ester Check1->Intermediate1 No (Solid Yellow) Purify1->Intermediate1 Cyclization Step 2: Cyclization (Formamide/NH4OAc) Intermediate1->Cyclization Check2 Checkpoint 2: LCMS shows M+18? Cyclization->Check2 Reprocess Action: Increase Temp >140°C or Add Ac2O Check2->Reprocess Yes (Incomplete) Intermediate2 Intermediate: Thienopyrimidine Ester Check2->Intermediate2 No (Complete) Reprocess->Intermediate2 Hydrolysis Step 3: Hydrolysis (LiOH/THF/H2O) Intermediate2->Hydrolysis Precipitation Acidification (pH 2-3) Hydrolysis->Precipitation FinalPurify Final Polish: Recrystallize from DMF/H2O Precipitation->FinalPurify

Caption: Logical flow for synthesis and purification, highlighting critical checkpoints for impurity removal.

Data & Solvents Table

StepCommon ImpurityRecommended Solvent for PurificationExpected Appearance
1. Gewald Elemental Sulfur (

)
Ethanol (Hot) or Toluene (Cold wash)Yellow/Orange Crystalline Solid
2. Cyclization Open-ring amideIsopropanol (Wash) or Acetic Acid (Recryst.)Off-white/Beige Powder
3. Hydrolysis Inorganic Salts (NaCl)Water (Exhaustive wash) then DMF/H2O White/Pale Yellow Solid

Frequently Asked Questions (FAQ)

Q: My final carboxylic acid is insoluble in everything. How do I analyze it? A: Thienopyrimidine acids are notorious for poor solubility ("brick dust").

  • NMR: Use DMSO-d6 with a drop of DCl or TFA to help solubilize it via protonation. Alternatively, convert a small aliquot to the sodium salt (add NaOD) for D2O NMR.

  • LC-MS: Dissolve in DMSO before diluting with Acetonitrile.

Q: Can I use the "One-Pot" Gewald-Cyclization method? A: While possible, it is not recommended for high purity. Isolating the 2-aminothiophene intermediate allows you to remove sulfur before the ring closure. Carrying sulfur into the cyclization step often leads to thiophene ring opening or formation of complex sulfides that are impossible to separate later.

Q: How do I remove the residual DMF from the final recrystallization? A: DMF binds tightly to these heterocycles.

  • Method: Wash the filter cake with Acetone (displaces DMF), then dry in a vacuum oven at 60°C for >24 hours.

  • Check: Verify DMF removal by NMR (signals at

    
     2.7, 2.9, 7.9 ppm).
    

References

  • Gewald Reaction Mechanism & Optimization

    • Sabatini, M. et al. "Recent Advances in the Synthesis of 2-Aminothiophenes via the Gewald Reaction.
    • Source:

  • Thienopyrimidine Synthesis & Purification

    • Vlasov, S. V. et al. "Synthesis and antimicrobial activity of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives."[1] News of Pharmacy, 2015.[1]

    • Source:

  • Solubility & Characterization

    • PubChem Compound Summary for Thieno[2,3-d]pyrimidine deriv
    • Source:

Sources

Technical Guide: Troubleshooting Side Reactions in 4-Amino-Thieno[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Overview

The 4-amino-thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines (e.g., Gefitinib, Erlotinib). It is widely utilized in the development of kinase inhibitors (EGFR, PI3K, mTOR) due to its ability to mimic the ATP purine ring.

However, the synthesis of this scaffold is prone to specific "silent" failures—side reactions that produce impurities structurally similar to the target, often co-eluting during purification. This guide addresses the three most critical failure points:

  • Gewald Reaction Artifacts: Elemental sulfur contamination and nitrile dimerization.

  • The "Ghost" Hydrolysis: Reversion of the 4-chloro intermediate to the thermodynamically stable 4-oxo species.

  • Incomplete Cyclization: Persistence of formylated open-chain intermediates.

Visualizing the Failure Points (Pathway Analysis)

The following diagram illustrates the standard synthetic route (The "Happy Path") and the specific divergence points where side reactions ("Sad Paths") occur.

ThienoPyrimidineSynthesis Start Ketone/Aldehyde + Activated Nitrile Gewald Step 1: Gewald Reaction (S8, Base) Start->Gewald Thiophene 2-Aminothiophene-3-carboxylate Gewald->Thiophene Side_S8 Impurity A: Polysulfides / Elemental S8 Gewald->Side_S8 Excess S8 Side_Dimer Impurity B: Nitrile Dimers Gewald->Side_Dimer Side Rxn Cyclization Step 2: Cyclization (Formamide/Formamidine) Thiophene->Cyclization Pyrimidinone Thieno[2,3-d]pyrimidin-4(3H)-one (The 'Oxo' Species) Cyclization->Pyrimidinone Side_Open Impurity C: Open-Chain Formylated Amide Cyclization->Side_Open Incomplete Closure Chlorination Step 3: Chlorination (POCl3) Pyrimidinone->Chlorination ChloroInt 4-Chloro-thieno[2,3-d]pyrimidine (Highly Reactive) Chlorination->ChloroInt Substitution Step 4: SnAr Displacement (R-NH2) ChloroInt->Substitution Side_Hydrolysis Impurity D: Reverted 'Oxo' Species (Hydrolysis) ChloroInt->Side_Hydrolysis + H2O (Moisture) FinalProduct Target: 4-Amino-thieno[2,3-d]pyrimidine Substitution->FinalProduct Side_Hydrolysis->Pyrimidinone Identical Structure

Caption: Synthesis workflow of 4-amino-thieno[2,3-d]pyrimidines highlighting critical divergence points for impurities A, B, C, and D.

Module 1: The Gewald Reaction (Thiophene Synthesis)[1]

The Issue: The Gewald reaction is multicomponent (Ketone + Nitrile + Sulfur). A common frustration is the persistence of elemental sulfur or the formation of amorphous "tars" due to nitrile polymerization.

Troubleshooting Guide
SymptomDiagnosisRoot CauseCorrective Action
Product is yellow/orange & insoluble in MeOH Elemental Sulfur Contamination Excess

used or incomplete consumption due to stalled reaction.
Wash Protocol: Triturate the crude solid with

(Caution: Toxic) or cold diethyl ether. Sulfur is soluble in these; the amino-thiophene is not.
Dark, tarry reaction mixture Nitrile Dimerization/Polymerization Reaction temperature too high or base concentration too high (Knoevenagel condensation runaway).Stepwise Addition: Pre-mix the ketone and activated nitrile with base first to complete the Knoevenagel step (1-2h), then add sulfur. Keep temp < 60°C.
Low Yield Incomplete Cyclization "Aging" of the sulfur source.

rings are stable; polysulfides are the active species.
Activation: Use morpholine or diethylamine as the base. They act as nucleophiles to open the

ring, generating soluble polysulfides that accelerate the reaction.

Expert Insight:

"Never assume your commercial sulfur powder is reactive. If yields are consistently low, switch to a 'stepwise' Gewald protocol: isolate the Knoevenagel intermediate (alkylidene) first, then treat with sulfur and base in a separate step." — Dr. Thorne

Module 2: The "Ghost" Impurity (Chlorination & Substitution)

The Issue: This is the most common failure mode. You synthesize the 4-chloro intermediate, react it with an amine, and LC-MS shows a peak with the mass of the starting material (the 4-oxo pyrimidinone). Why? The 4-chloro species is highly susceptible to hydrolysis by atmospheric moisture. If water enters the


 reaction, the chloride is displaced by 

instead of your amine, regenerating the thermodynamically stable pyridiminone.
Diagnostic Protocol: Distinguishing Product vs. Hydrolysis
  • Run LC-MS:

    • Target Mass:

      
      
      
    • Impurity Mass:

      
       (Mass of the pyrimidinone precursor).
      
  • TLC Check:

    • The 4-oxo species is significantly more polar than the 4-chloro or 4-amino product. It will often stay at the baseline in non-polar systems (e.g., Hexane/EtOAc).

Remediation Strategy

Q: My 4-chloro intermediate hydrolyzes during filtration. How do I stop this? A: Do not isolate the 4-chloro intermediate if possible.

  • Protocol: Perform a "Telescoped" synthesis.

    • Reflux pyrimidinone in

      
      .[1]
      
    • Evaporate excess

      
       under vacuum (strictly anhydrous).
      
    • Azeotrope with dry toluene 2x to remove traces of acid.

    • Immediately redissolve in dry dioxane/THF and add the amine + DIPEA.

    • Rationale: Minimizing exposure to air prevents the hygroscopic 4-chloro salt from absorbing water.

Q: I see a "dimer" peak (2x Mass). What is this? A: If you use a diamine (e.g., piperazine) without protection, both nitrogens can react with two separate thienopyrimidine cores.

  • Fix: Use mono-Boc protected diamines (e.g., N-Boc-piperazine). Deprotect after the

    
     coupling.
    

Module 3: Cyclization Failures (Ring Closure)

The Issue: Converting the 2-aminothiophene to the thienopyrimidine ring requires a "one-carbon" donor (Formamide, Formamidine Acetate, or Triethyl Orthoformate). Failure here results in open-chain formylated intermediates.

Comparison of Cyclization Reagents
ReagentProsConsTroubleshooting
Formamide Cheap, Solvent & Reagent in one.Requires high heat (180°C); difficult to remove.Incomplete Closure: If you see

(Formyl) but no cyclization, add catalytic Sodium Acetate to drive the dehydration.
Formamidine Acetate Milder conditions (EtOH reflux).Expensive; moisture sensitive.Stalling: Requires dry EtOH. If the reaction stalls, add 1 eq. of NaOEt to liberate the free base formamidine.
Triethyl Orthoformate Very clean; easy workup.Can lead to Dimroth Rearrangement if hydrazines are present.[2]Side Rxn: Ensure no nucleophilic solvent (like water/amines) competes with the ring closure.

Technical Note on Dimroth Rearrangement: While less common in simple 4-amino synthesis, if your synthesis involves a triazolo-thienopyrimidine route (via hydrazine), be aware that basic conditions can trigger a Dimroth rearrangement, swapping the ring nitrogens. This is generally irreversible.

  • Detection: The rearranged isomer often has a distinct UV shift and different NMR chemical shifts for the ring protons.

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation for the


 step? 
A:  Yes, and it is highly recommended. The 4-chloro displacement is sluggish with electron-rich amines. Microwave heating (100-120°C, 20 min) in Isopropanol/DIPEA often drives the reaction to completion before hydrolysis can compete.

Q: My final product is trapped in the aqueous layer during workup. A: 4-amino-thienopyrimidines can be basic. If you wash with strong acid (HCl), you protonate the pyridine-like nitrogen, making it water-soluble.

  • Fix: Adjust aqueous layer to pH 8-9 with saturated

    
     before extraction into DCM or EtOAc.
    

Q: How do I remove the smell of sulfur/mercaptans from my hood? A: Bleach (Sodium Hypochlorite). It oxidizes the sulfur compounds to sulfonates/sulfates, which are odorless and water-soluble. Wipe down all glassware with a dilute bleach solution.

References

  • Gewald Reaction Mechanism & Sulfur Activation

    • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Synthesis & Biological Evaluation of 4-amino-thieno[2,3-d]pyrimidines

    • Bae, S., et al. (2023).
  • Nucleophilic Substitution & Hydrolysis Issues

    • Modh, R. P., et al. (2012). Synthesis of thieno[2,3-d]pyrimidines... of anticipated anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Dimroth Rearrangement in Fused Pyrimidines

    • Potts, K. T., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. PMC / NIH.
  • General Thienopyrimidine Chemistry

    • RSC Publishing.[3] Pyrimidines.[4][1][2][5][6][7][8][9] Part II. Nucleophilic substitution reactions of ethyl 4-chloro...

Sources

Technical Support Center: Recrystallization of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Thienopyrimidine derivatives are a significant class of heterocyclic compounds with broad pharmacological relevance, making robust purification methods essential for reliable downstream applications.[1][2][3]

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during the recrystallization of this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid?

There is no single "best" solvent, as the optimal choice depends on the specific impurity profile of your crude material. However, based on the structure of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid, which contains polar functional groups (carboxylic acid, pyrimidine ring), polar protic solvents are excellent starting points.

  • Primary Recommendations: Ethanol, methanol, or isopropanol are often effective. Literature on similar thienopyrimidine derivatives frequently reports the use of ethanol for recrystallization.[3][4][5]

  • Alternative Solvents: For more challenging purifications, solvents like acetic acid or dimethylformamide (DMF) can be considered, though their high boiling points can make removal more difficult.[6][7]

  • Mixed-Solvent Systems: If a single solvent does not provide a sufficient solubility differential between hot and cold conditions, a mixed-solvent system, such as ethanol/water or acetone/water, can be highly effective.[7][8]

The key is to perform a small-scale solvent screen to identify the ideal system for your specific batch of material.

Q2: What are the key characteristics of a suitable recrystallization solvent?

The ideal solvent for recrystallization should exhibit the following properties[8]:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling or near-boiling solvent to allow for complete dissolution.

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize the recovery of pure crystals upon cooling.

  • Appropriate Boiling Point: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Differential Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]

Q3: What are the likely impurities in crude 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid?

Impurities will largely depend on the synthetic route. For syntheses involving the Gewald reaction, a common method for constructing the thiophene ring, potential impurities include[9][10]:

  • Unreacted starting materials (e.g., ethyl cyanoacetate derivatives, elemental sulfur).

  • Side-products from incomplete cyclization or alternative reaction pathways.

  • Residual catalysts or reagents used in the synthesis.

  • Colored degradation products formed during the reaction or work-up.

Understanding the potential impurities is crucial for selecting a solvent system that effectively separates them from the desired product.

Recrystallization Workflow & Troubleshooting

This section provides a visual workflow for the recrystallization process and a detailed troubleshooting guide for common issues.

General Recrystallization Workflow

G cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis SolventScreen 1. Solvent Screening ChooseSolvent 2. Select Optimal Solvent SolventScreen->ChooseSolvent Dissolve 3. Dissolve Crude Solid in Minimum Hot Solvent ChooseSolvent->Dissolve HotFilter 4. Hot Gravity Filtration (if insoluble impurities exist) Dissolve->HotFilter Cool 5. Slow Cooling (to form crystals) HotFilter->Cool IceBath 6. Chill in Ice Bath (to maximize yield) Cool->IceBath Collect 7. Collect Crystals (Vacuum Filtration) IceBath->Collect Wash 8. Wash with Ice-Cold Solvent Collect->Wash Dry 9. Dry Crystals Wash->Dry Yield 10. Determine Yield Dry->Yield Purity 11. Assess Purity (Melting Point, NMR, etc.) Yield->Purity

Caption: General workflow for recrystallization.

Troubleshooting Guide
Problem: My compound is "oiling out" instead of forming crystals.

Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point in the solvent mixture. This is typically caused by the solution being too concentrated or being cooled too rapidly.[11]

Solutions:

  • Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the concentration.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools along with the flask can promote proper crystal formation.[7]

  • Seed Crystals: Once the solution is at or slightly below its saturation temperature, add a tiny, pure crystal of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid. This provides a nucleation site for crystal growth to begin in an orderly fashion.[12]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites.[13]

Problem: I am getting a very low yield of crystals.

Causality: A low yield is most often due to using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[11][14] Other causes include incomplete crystallization or premature filtration.

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, carefully evaporate a portion of it by gently heating the solution. Bring the solution back to a boil to ensure everything is dissolved before attempting to cool again.

  • Maximize Cooling: Ensure the flask is thoroughly chilled in an ice-water bath for an adequate amount of time (e.g., 15-30 minutes) after slow cooling to room temperature. This significantly decreases the solubility of the product.[7]

  • Second Crop: Isolate the initial crystals, then concentrate the remaining mother liquor by boiling off some of the solvent. Cooling this concentrated solution may yield a "second crop" of crystals, which should be analyzed for purity separately.[15]

Problem: The purified crystals are still colored.

Causality: The presence of highly soluble, colored impurities that co-crystallize with the product.

Solutions:

  • Activated Charcoal: Add a very small amount of activated charcoal (1-2% of the solute weight) to the hot, dissolved solution. The charcoal adsorbs colored impurities.[15]

    • Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing your yield.

    • Procedure: After adding charcoal, keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling.

Problem: Crystals form in the funnel during hot filtration.

Causality: The solution is cooling and becoming supersaturated as it passes through the funnel, leading to premature crystallization that clogs the filter paper.[14]

Solutions:

  • Use Preheated Equipment: Heat the filtration funnel (a stemless funnel is highly recommended) and the receiving flask with hot solvent or in an oven before use.[7]

  • Keep Solution Hot: Keep the solution at or near its boiling point just before and during filtration.

  • Add Excess Solvent: Add a small amount of extra solvent (5-10%) before filtering to ensure the compound remains dissolved even if the temperature drops slightly. This excess solvent can be evaporated after filtration is complete.[7]

G Start Problem Encountered OilingOut Compound 'Oils Out'? Start->OilingOut LowYield Low Crystal Yield? OilingOut->LowYield No Sol_Oiling Reheat, Add Solvent, Cool Slowly, Seed OilingOut->Sol_Oiling Yes ColoredCrystals Crystals are Colored? LowYield->ColoredCrystals No Sol_Yield Reduce Solvent Volume, Maximize Cooling, Collect 2nd Crop LowYield->Sol_Yield Yes Sol_Color Use Activated Charcoal (with caution) ColoredCrystals->Sol_Color Yes

Caption: Troubleshooting decision tree for recrystallization.

Experimental Protocols & Data

Table 1: Potential Solvents for Recrystallization
SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticExcellent general-purpose solvent. Good for polar compounds and frequently used for thienopyrimidines.[4][15] Contains 5% water, which can be advantageous.
Methanol 65Polar ProticGood for polar compounds, easily removed due to lower boiling point.[1][15]
Isopropanol 82Polar ProticSimilar to ethanol but with a slightly higher boiling point.
Acetic Acid 118Polar ProticCan be effective for dissolving less soluble carboxylic acids. Difficult to remove completely.[6][16]
Acetone 56Polar AproticGeneral purpose solvent, but its low boiling point can make it difficult to maintain a hot solution during filtration.[15]
Ethanol/Water VariesPolar ProticA powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until cloudiness appears.[7][8]
Protocol 1: Solvent Screening (Microscale)
  • Place approximately 20-30 mg of crude 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid into a small test tube.

  • Add a potential solvent dropwise at room temperature. Note if the solid dissolves easily. If it does, the solvent is unsuitable as a single-solvent system.

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will produce a large number of well-formed crystals.

Protocol 2: Recrystallization of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid (Example using Ethanol)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Saturated Solution: Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.[14]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for 2-3 minutes.

  • Hot Gravity Filtration: Pre-heat a stemless glass funnel and an Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (or charcoal).

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal precipitation.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper for a few minutes, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

  • Analysis: Determine the weight of the purified product to calculate the percent recovery and assess its purity by measuring its melting point and comparing it to the literature value.

References
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Google Scholar.
  • Experiment 2: Recrystalliz
  • Recrystalliz
  • Crystallization Solvents.pdf. (n.d.). Google Scholar.
  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York.
  • Priya, et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI.
  • Recrystalliz
  • troubleshooting common issues in reserpic acid crystalliz
  • recrystallization, filtration and melting point. (n.d.). Google Scholar.
  • Recrystalliz
  • (2022, December 5). Recrystallization and Melting Point Analysis. YouTube.
  • (2010, June 1). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
  • 5-Methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid 95% | CAS: 101667-97-4. (2026, February 14). AChemBlock.
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
  • 5-Methyl-4-oxo-3-pentyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid. Sigma-Aldrich.
  • (2006, July 5).
  • (2026, January 26). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Publishing.
  • (2019, March 28). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC.
  • Compound 5-methyl-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid. (n.d.). MolPort.
  • (2024, October 11).

Sources

Technical Support Center: Scaling Up 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in medicinal chemistry, robust and scalable access to this scaffold is critical.[1][2][3]

This document addresses common challenges encountered during scale-up, providing troubleshooting advice and detailed protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles the most common issues arising during the multi-step synthesis. The typical synthetic route involves an initial Gewald reaction to form a substituted 2-aminothiophene, followed by cyclization to build the pyrimidine ring, and subsequent hydrolysis to yield the final carboxylic acid.

Step 1: The Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction to form the key 2-aminothiophene intermediate.[4][5] However, its scale-up presents unique challenges.

Q1: My Gewald reaction yield has dropped significantly upon scaling up from 10g to 1kg. What are the likely causes?

A1: This is a classic scale-up problem often related to mass and heat transfer issues.

  • Poor Mixing: On a larger scale, inefficient stirring can create localized "hot spots" or areas of high reagent concentration. This can promote side reactions. Ensure your reactor's overhead stirrer is appropriately sized and configured for the vessel geometry to maintain a homogeneous slurry of the elemental sulfur.

  • Ineffective Temperature Control: The initial Knoevenagel condensation is exothermic.[4] A large reactor has a smaller surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient. If the temperature rises uncontrollably, side reactions, such as the dimerization of reactants, can occur.[6] Implement jacketed cooling and a slower, controlled addition of the base (e.g., morpholine or triethylamine) to manage the exotherm.

  • Base Addition Rate: Adding the base too quickly on a large scale can lead to a rapid exotherm and the formation of unwanted byproducts. A controlled, subsurface addition via a dosing pump is highly recommended for kilogram-scale reactions.

Q2: I'm observing a dark, tarry byproduct in my Gewald reaction. How can I prevent this?

A2: Tar formation is often linked to the reactivity of elemental sulfur and reaction temperature.

  • Mechanism Insight: The precise mechanism of sulfur addition is complex, but it's known to involve polysulfide intermediates.[4] Overheating can lead to uncontrolled polymerization and decomposition pathways.

  • Solution: Strict temperature control is paramount. Maintain the reaction temperature typically between 40-50°C. Running the reaction at a lower temperature, even if it requires a longer reaction time, is often preferable to dealing with tar removal. Using microwave irradiation has been shown to improve yields and reduce reaction times in some cases, though this presents its own scale-up challenges.[4][7]

Step 2: Pyrimidine Ring Cyclization

This step typically involves heating the 2-aminothiophene intermediate with a C1 source like formamide or formic acid.

Q3: The cyclization with formamide at high temperatures (>180°C) is giving me inconsistent results and a dark product. What's happening?

A3: High-temperature reactions with formamide are prone to decomposition, which can contaminate your product.

  • Causality: Formamide can decompose to ammonia and carbon monoxide at elevated temperatures. It can also dehydrate to hydrogen cyanide. These byproducts can react with your intermediate or product, leading to a complex impurity profile.

  • Alternative Cyclizing Agents: Consider alternative, lower-temperature methods for cyclization. For example, heating with triethyl orthoformate in the presence of an acid catalyst like acetic anhydride or p-toluenesulfonic acid can form the pyrimidine ring under milder conditions. Another approach involves using formamidine hydrochloride.[8]

Q4: How can I monitor the cyclization reaction to determine its endpoint effectively on a large scale?

A4: Relying solely on time is not a robust process control. In-process controls (IPCs) are essential.

  • Recommended IPC: High-Performance Liquid Chromatography (HPLC) is the preferred method. A typical method would involve taking a small aliquot of the reaction mixture, quenching it, dissolving it in a suitable solvent (like DMSO or DMF), and analyzing it. You should monitor the disappearance of the 2-aminothiophene starting material.

  • IPC Schedule: Sample the reaction every 1-2 hours initially, then extend the time between samples as the reaction nears completion. Define completion as <1% of the starting material remaining by HPLC area percent.

Step 3: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the ethyl or methyl ester to the carboxylic acid.

Q5: My saponification reaction is sluggish, and I'm seeing incomplete conversion even after extended reaction times. Why?

A5: Poor solubility of the thieno[2,3-d]pyrimidine ester in common aqueous base systems is the most frequent cause.

  • Solubility is Key: On a larger scale, simply adding aqueous NaOH to a slurry of the ester in a solvent like ethanol may not be effective. The solid ester may be coated with the product, preventing the base from reaching the unreacted core.

  • Solution: Employ a co-solvent system that ensures homogeneity. A mixture of methanol, THF, and water is often effective. Ensure the ester is fully dissolved before initiating the hydrolysis at a controlled temperature (e.g., 50-60°C).

Q6: During the acidic workup to precipitate my carboxylic acid product, I'm getting an oily or gummy solid that is difficult to filter. How can I achieve a crystalline product?

A6: This is a classic crystallization problem. The rate of pH change and the solvent environment are critical.

  • Control the Precipitation: Instead of a rapid, bulk addition of acid, add the acid slowly to the cooled, aqueous basic solution with vigorous stirring. This "anti-solvent" crystallization approach allows for more ordered crystal growth.

  • pH Targeting: The target pH for precipitation is typically around 3-4. Overshooting to a very low pH can sometimes cause certain impurities to precipitate as well. Use a calibrated pH meter and add the acid dropwise as you approach the target pH.

  • Solvent Choice: The presence of organic co-solvents can sometimes lead to oiling out. If possible, consider removing the organic solvent (e.g., methanol, ethanol) via distillation after the saponification is complete and before the acidic workup. This will leave you with a primarily aqueous solution from which the product can precipitate more cleanly.

Part 2: Experimental Workflows & Data

Workflow Diagram: General Synthesis

The following diagram outlines the key stages in the synthesis of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Cyclization cluster_2 Step 3: Saponification A Ethyl Acetoacetate + Ethyl Cyanoacetate + Sulfur B 2-Amino-5-methyl-4-(ethoxycarbonyl)thiophene-3-carbonitrile A->B Base (Morpholine) Ethanol, 45°C C Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate B->C Formamide 180-190°C D 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid C->D 1. NaOH (aq), MeOH 2. HCl (aq) to pH 3-4

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Decision Tree: Low Yield in Gewald Reaction

G start Low Yield in Gewald Reaction q1 Was a significant exotherm observed? start->q1 sol1a Improve heat transfer: - Use jacketed reactor - Ensure proper agitation q1->sol1a Yes q2 Is the product dark or tarry? q1->q2 No sol1b Slow down base addition rate (use dosing pump) sol1a->sol1b end Yield Improved sol1b->end sol2a Lower reaction temperature to 40-50°C q2->sol2a Yes q3 Is starting material still present by IPC? q2->q3 No sol2b Ensure purity of starting materials sol2a->sol2b sol2b->end sol3a Increase reaction time q3->sol3a Yes q3->end No sol3b Check stoichiometry and quality of base sol3a->sol3b sol3b->end

Caption: Decision tree for troubleshooting low yields in the Gewald reaction.

Table 1: Comparison of Cyclization Conditions
ParameterMethod A: FormamideMethod B: Triethyl Orthoformate
Reagents FormamideTriethyl Orthoformate, Acetic Anhydride
Temperature 180-190 °C120-130 °C (Reflux)
Typical Time 4-6 hours8-12 hours
Pros Inexpensive reagentMilder conditions, cleaner reaction profile
Cons High temperature, potential decomposition, dark productMore expensive, longer reaction time
Scale-up Notes Requires high-temp reactor; off-gas handlingStandard reactor setup; less thermal hazard

Part 3: Detailed Scale-Up Protocol

This protocol is a representative example for a 1 kg scale synthesis. Warning: This procedure involves hazardous materials and should only be performed by trained professionals in a facility equipped with appropriate engineering controls and personal protective equipment (PPE).

Step 1: Synthesis of Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
  • Equipment: 20L jacketed glass reactor with overhead stirring, thermocouple, condenser, and a dosing pump for liquid addition.

  • Reagents:

    • Ethyl 2-cyano-3-oxobutanoate (1.00 kg)

    • Ethyl acetoacetate (0.83 kg)

    • Elemental Sulfur (0.21 kg)

    • Morpholine (0.56 kg)

    • Ethanol (10 L)

    • Formamide (5 L)

  • Procedure (Gewald Reaction):

    • Charge the reactor with Ethanol (5 L), Ethyl 2-cyano-3-oxobutanoate (1.00 kg), Ethyl acetoacetate (0.83 kg), and Sulfur (0.21 kg).

    • Begin stirring to create a slurry.

    • Set the jacket temperature to 20°C.

    • Slowly add Morpholine (0.56 kg) via dosing pump over 2 hours, ensuring the internal temperature does not exceed 50°C.

    • After the addition is complete, heat the reactor jacket to 50°C and maintain for 4-6 hours.

    • Monitor the reaction by HPLC until <2% of the starting cyano-ester remains.

    • Cool the mixture to 10°C and hold for 2 hours to allow the intermediate to crystallize.

    • Filter the solid product and wash with cold ethanol (2 x 1 L).

    • Dry the intermediate product under vacuum at 50°C.

  • Procedure (Cyclization):

    • Charge the dried thiophene intermediate and Formamide (5 L) to a clean, dry 20L reactor.

    • Heat the mixture to 185°C and hold for 5 hours.

    • Monitor the reaction by HPLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature.

    • Slowly add water (10 L) to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum at 60°C.

Step 2: Synthesis of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid
  • Equipment: 20L jacketed glass reactor, pH probe.

  • Reagents:

    • Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (from previous step)

    • Sodium Hydroxide (0.32 kg)

    • Methanol (5 L)

    • Water (5 L)

    • Concentrated HCl

  • Procedure:

    • In the reactor, dissolve Sodium Hydroxide (0.32 kg) in Water (5 L).

    • Add Methanol (5 L), followed by the ester from the previous step.

    • Heat the mixture to 60°C and hold for 3-4 hours until HPLC analysis shows complete consumption of the ester.

    • Cool the reaction mixture to 15°C.

    • Slowly and carefully add concentrated HCl to adjust the pH to 3-4. The product will precipitate.

    • Stir the resulting slurry at 15°C for 1 hour.

    • Filter the final product, wash with water until the filtrate is neutral, and then wash with a small amount of cold acetone.

    • Dry the final product, 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid, under vacuum at 60°C.

References

  • Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Reddy, L. S., et al. (2016). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidines. Organic Chemistry: Current Research. Available at: [Link]

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]

  • Semantic Scholar. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Available at: [Link]

  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 4. Available at: [Link]

  • Vlasov, S., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Al-Taisan, K.M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]

  • Abouzid, K. A. M., et al. (2023). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules. Available at: [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Available at: [Link]

  • ResearchGate. (2016). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Available at: [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • El-Enany, M. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Molecules. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Available at: [Link]

  • ResearchGate. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Novel Thieno[2,3-d]pyrimidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Structure in Oncology

The relentless pursuit of novel anticancer therapeutics has led researchers to explore a multitude of heterocyclic compounds. Among these, the thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its structural and isoelectronic similarity to native purines allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets crucial to cancer cell proliferation and survival.[1][2][3] Derivatives of this class have demonstrated significant potential as inhibitors of key oncogenic drivers, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-Kinase (PI3K), making them highly attractive candidates for targeted cancer therapy.[1][4][5][6][7]

This guide provides a comprehensive framework for researchers and drug development professionals to validate the anticancer effects of novel thieno[2,3-d]pyrimidine derivatives. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach. We will compare the performance of novel derivatives against established agents, detail the essential validation workflows, and provide the technical insights necessary to interpret the resulting data authoritatively.

Comparative Performance Analysis: Efficacy and Selectivity

The initial validation of any new chemical entity involves assessing its cytotoxic and antiproliferative potency. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher potency.[8]

However, potency alone is insufficient. A therapeutically viable agent must also exhibit selectivity, meaning it should be more toxic to cancer cells than to normal, non-tumorigenic cells. This is often expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI is desirable.

The following tables summarize the performance of several exemplary thieno[2,3-d]pyrimidine derivatives from recent literature, compared against standard chemotherapeutic agents like Doxorubicin and targeted therapies like Sorafenib and Erlotinib.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Thieno[2,3-d]pyrimidine Derivatives vs. Standard Drugs

Compound IDCancer Cell LineTarget/ClassIC50 (µM)Reference
Novel Derivatives
Compound 17fHCT-116 (Colon)VEGFR-2 Inhibitor2.80 ± 0.16[4]
Compound 17fHepG2 (Liver)VEGFR-2 Inhibitor4.10 ± 0.45[4]
Compound 13kMCF-7 (Breast)EGFR/HER2 Inhibitor7.592 ± 0.32[5]
Compound 10eMCF-7 (Breast)EGFR/PI3K Inhibitor14.5 ± 0.30[1]
Compound 3nA549 (Lung)Tubulin Inhibitor4.87[9]
Compound 5HSC-3 (Oral)General Cytotoxic58.9[7][10]
Standard Drugs
SorafenibHepG2 (Liver)Multi-kinase InhibitorComparable to 17f[4]
ErlotinibA431 (Skin)EGFR Inhibitor4.99 ± 0.09[5]
DoxorubicinMCF-7 (Breast)Topoisomerase II Inhibitor30.40[11]
DoxorubicinHSC-3 (Oral)Topoisomerase II Inhibitor<4 (High Potency, Low SI)[10]

Note: This table is a synthesis of data from multiple sources to provide a comparative overview.

Field Insights: As the data illustrates, novel thieno[2,3-d]pyrimidine derivatives can exhibit potency comparable to or even exceeding that of standard drugs. For instance, compound 17f shows potent VEGFR-2 inhibition and cytotoxicity in the low micromolar range, on par with Sorafenib.[4] Similarly, some derivatives like 10e are more potent against MCF-7 breast cancer cells than the widely used Doxorubicin.[1][11] The key differentiator often lies in the mechanism of action and the potential for improved selectivity, which reduces off-target effects and toxicity to normal tissues.[10]

Elucidating the Mechanism of Action: Beyond Cytotoxicity

The true value of a novel compound is defined by its mechanism of action (MoA). Thieno[2,3-d]pyrimidines have been shown to induce cancer cell death through several key pathways. Validating the specific MoA is critical for patient stratification and future clinical development.

Key Mechanistic Pathways
  • Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors of protein kinases that are frequently deregulated in cancer, such as EGFR, VEGFR-2, and PI3K.[1][2][4][5] Inhibition of these pathways blocks downstream signals for cell proliferation, survival, and angiogenesis.

  • Cell Cycle Arrest: A common outcome of anticancer treatment is the arrest of the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from replicating. Several thieno[2,3-d]pyrimidine compounds have been shown to induce S-phase or G2/M arrest.[9][10][12]

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Successful anticancer agents often trigger this process. Thieno[2,3-d]pyrimidine derivatives have been identified as potent inducers of apoptosis.[5][10]

The following diagram illustrates the interplay between these mechanisms. A novel compound can inhibit a receptor tyrosine kinase like EGFR, leading to a cascade of events that culminates in cell cycle arrest and apoptosis.

cluster_0 Molecular Level cluster_1 Signaling Cascade cluster_2 Cellular Outcome Compound Thieno[2,3-d]pyrimidine Derivative EGFR EGFR Tyrosine Kinase Compound->EGFR Inhibits PI3K_Akt PI3K/Akt Pathway (Survival) EGFR->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway (Proliferation) EGFR->RAS_MAPK Activates Apoptosis Apoptosis Induction PI3K_Akt->Apoptosis Suppresses CellCycleArrest Cell Cycle Arrest (G2/M Phase) RAS_MAPK->CellCycleArrest Promotes Progression Past

Caption: EGFR signaling pathway and points of intervention by thieno[2,3-d]pyrimidine derivatives.

Core Experimental Validation Workflows

To substantiate the claims of anticancer activity and elucidate the MoA, a series of robust, self-validating experiments are required. The following protocols are designed to provide clear, actionable data.

Workflow 1: In Vitro Cytotoxicity Assessment

This initial screen is fundamental to determine the dose-dependent effect of a compound on cell viability. The MTT or CellTiter-Glo assays are industry standards.[13][14][15]

Principle of the Assay (MTT Example): Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[13]

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HaCaT) to ~80% confluency.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Causality: This pre-incubation ensures cells are in a healthy, exponential growth phase before drug exposure.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the thieno[2,3-d]pyrimidine derivative in culture medium. Concentrations should span a wide range (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 48-72 hours. Causality: A 48-72 hour incubation is typically sufficient to observe effects on cell proliferation and viability.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Causality: This allows sufficient time for viable cells to convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Workflow 2: Cell Cycle Analysis via Flow Cytometry

This workflow quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.[16]

Principle of the Assay: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[17] Therefore, cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase (synthesizing DNA) will have an intermediate fluorescence.[16][17]

start Seed and Treat Cells (e.g., IC50 concentration, 24h) harvest Harvest & Wash Cells (Trypsinize, Centrifuge) start->harvest fix Fix Cells (Ice-cold 70% Ethanol) harvest->fix Preserves cell structure stain Stain Cells (PI/RNase Staining Buffer) fix->stain Permeabilizes membrane RNase removes RNA signal acquire Acquire Data (Flow Cytometer) stain->acquire analyze Analyze Data (Generate DNA content histogram) acquire->analyze result Quantify % of Cells in G1, S, G2/M Phases analyze->result

Caption: Experimental workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with the thieno[2,3-d]pyrimidine derivative at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

    • Harvest the cells (including floating cells in the medium, which may be apoptotic) by trypsinization and centrifugation (300 x g for 5 minutes).[18]

  • Fixation:

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Causality: Dropwise addition prevents cell clumping. Ethanol fixation permeabilizes the cells and preserves their morphology.

    • Incubate at 4°C for at least 2 hours (or store at -20°C for several weeks).[18]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.[17] Causality: RNase A is crucial to degrade cellular RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.

    • Use software (e.g., FlowJo, FCS Express) to gate on single cells and generate a DNA content histogram.

    • Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Table 2: Example Data - Effect of Compound 13k on MCF-7 Cell Cycle Distribution

Treatment% G0/G1% S% G2/MApoptotic (Sub-G1)
Vehicle Control65.2%23.1%11.7%1.5%
Compound 13k (IC50)25.8%15.5%58.7%8.9%

Data is illustrative, based on findings suggesting G2/M arrest.[5]

Workflow 3: Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. The Annexin V/PI assay is the gold standard.

Principle of the Assay: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label early apoptotic cells.[19] Propidium Iodide (PI) is a membrane-impermeable dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[19]

  • Viable cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Detailed Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment and Harvesting:

    • Treat cells as described in the cell cycle protocol (e.g., IC50 concentration for 24 or 48 hours).

    • Harvest all cells, including those in the supernatant, and wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately by flow cytometry.

    • Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence to differentiate the four cell populations.

Workflow 4: Target Engagement via Western Blotting

Western blotting is used to detect specific proteins in a sample, allowing for the validation of target engagement (e.g., decreased phosphorylation of a target kinase) or the expression of key apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP).[20][21][22]

Principle of the Assay: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest.[20][23] A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[24]

Detailed Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells with the compound for a specified time (e.g., 6-24 hours).

    • Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical when probing for phosphorylation status to prevent dephosphorylation during lysis.

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.[21]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.[24]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

Conclusion

Validating the anticancer effects of novel thieno[2,3-d]pyrimidine derivatives requires a systematic, multi-faceted approach that combines robust cytotoxicity screening with in-depth mechanistic investigation. By employing the detailed workflows for cell viability, cell cycle analysis, apoptosis detection, and western blotting, researchers can generate high-quality, reproducible data. This guide emphasizes the causality behind each experimental step, empowering scientists to not only execute the protocols but also to critically interpret the results. The ultimate goal is to identify potent and selective compounds with a well-defined mechanism of action, paving the way for their development as the next generation of targeted cancer therapies.

References

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026). [Source not further specified].
  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][10]triazolo[1,5-a]pyrimidine Derivatives. (2024). MDPI. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). PubMed. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). MDPI. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2015). Allied Academies. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. [Link]

  • Apoptosis Analysis by Imaging. (n.d.). Bio-Rad Antibodies. [Link]

  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (2001). Current Issues in Molecular Biology. [Link]

  • Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. (2019). PubMed. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025). Bio-protocol. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H) - PubMed. (2018). PubMed. [Link]

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. (2021). PubMed. [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026). PMC. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025). [Source not further specified]. [Link]

  • Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. (2023). Taylor & Francis. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). [Source not further specified]. [Link]

  • Apoptosis Detection Methods in Diagnosis of Cancer and Their Potential Role in Treatment: Advantages and Disadvantages: a Review. (2021). PubMed. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2025). ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position. (2018). PubMed. [Link]

  • 52 Novel Thieno[2,3-d]pyrimidine Derivatives as Potential Antitumor Agents. (n.d.). [Source not further specified]. [Link]

  • In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. (2023). Semantic Scholar. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). ResearchGate. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). MDPI. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). [Source not further specified]. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). NCBI. [Link]

Sources

A Comparative Guide to the Efficacy of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to the native purine core of ATP. This mimicry allows derivatives of this scaffold to effectively compete with ATP for the binding pocket of various protein kinases, many of which are implicated in cancer pathogenesis. This guide provides a comparative analysis of the efficacy of several 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, focusing on their anticancer properties. We will delve into their structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for the key biological assays cited.

The 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic Acid Scaffold: A Versatile Kinase Inhibitor Core

The 5-methyl group and the 6-carboxylic acid (or its ester derivative) on the thieno[2,3-d]pyrimidine core are crucial for the biological activity of these compounds. The 5-methyl group often provides favorable interactions within the hydrophobic regions of kinase active sites, while the 6-carboxylic acid moiety can be a key site for derivatization to modulate pharmacokinetic and pharmacodynamic properties. The 4-amino group is a common feature in many active derivatives, participating in essential hydrogen bonding interactions with the hinge region of the kinase domain.

This guide will focus on a series of ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates, where the substituent at the 2-position is varied to explore its impact on anticancer efficacy. We will compare their performance against breast cancer cell lines, specifically the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231, providing a nuanced view of their potential therapeutic applications.

Comparative Efficacy Against Breast Cancer Cell Lines

The antiproliferative activity of a selection of ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates was evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. A lower IC50 value indicates higher potency.

CompoundR Group (at position 2)IC50 (µM) vs. MCF-7[1][2][3]IC50 (µM) vs. MDA-MB-231Selectivity Index (SI) vs. MCF-7[1][2][3]
Compound 2 Benzyl0.0130.05615.8
Compound 3 Phenyl0.0820.2519.3

Data Presentation: Antiproliferative Activity of 2-Substituted Thieno[2,3-d]pyrimidine Derivatives

Structure-Activity Relationship (SAR) Analysis

The data reveals a clear structure-activity relationship for this series of compounds. The nature of the substituent at the 2-position significantly influences the anticancer potency.

  • Aromatic Substituents: The presence of an aromatic ring at the 2-position, such as in Compound 2 (benzyl) and Compound 3 (phenyl), confers potent antiproliferative activity against both MCF-7 and MDA-MB-231 cell lines.

  • Impact of a Methylene Spacer: Interestingly, the introduction of a methylene spacer between the thienopyrimidine core and the phenyl ring in Compound 2 (benzyl group) leads to a significant increase in potency against both cell lines compared to the direct attachment of the phenyl ring in Compound 3 . This suggests that the increased flexibility and altered orientation of the phenyl ring in the kinase active site, afforded by the methylene linker, are beneficial for inhibitory activity.

  • Selectivity: The selectivity index (SI) is a crucial parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the IC50 value against a normal cell line to the IC50 value against a cancer cell line. A higher SI value is desirable, as it suggests greater selectivity for cancer cells over normal cells. In this series, Compound 3 exhibits a higher selectivity index for MCF-7 cells compared to Compound 2 , indicating a potentially better safety profile.

Mechanistic Insights: Targeting Key Signaling Pathways

While the direct molecular targets for the compared compounds were not explicitly detailed in the primary source, the thieno[2,3-d]pyrimidine scaffold is well-established as a potent inhibitor of various protein kinases crucial for cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The potent activity of these derivatives against breast cancer cell lines strongly suggests their interference with critical signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thieno_pyrimidine 5-Methylthieno[2,3-d]pyrimidine Derivatives Thieno_pyrimidine->RTK Inhibition

Caption: A step-by-step workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine the cell density.

    • Seed the cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [4][5]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). [5] * After the incubation period, add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible. [6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. [5][6] * Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution. [7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [6][7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Workflow for VEGFR-2 Kinase Assay

Caption: A streamlined workflow for an in vitro VEGFR-2 kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in the reaction buffer.

    • Prepare serial dilutions of the test compounds in DMSO and then in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound solution.

    • Add the diluted VEGFR-2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes). [8]

  • ATP Detection:

    • After the incubation, add a kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent will stop the kinase reaction and produce a luminescent signal that is inversely proportional to the amount of ATP consumed. [9] * Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal. [9]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a microplate reader. [9]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid scaffold represents a highly promising framework for the development of novel anticancer agents. The comparative analysis of the 2-substituted derivatives highlights the critical role of the substituent at this position in modulating potency and selectivity. Specifically, the benzyl-substituted derivative (Compound 2 ) emerged as a highly potent, albeit slightly less selective, antiproliferative agent against both MCF-7 and MDA-MB-231 breast cancer cell lines.

Future research should focus on further optimizing the substituents at the 2-position to enhance both potency and selectivity. Additionally, a comprehensive evaluation of the most promising compounds against a broader panel of cancer cell lines and in vivo tumor models is warranted to fully assess their therapeutic potential. Mechanistic studies to definitively identify the primary kinase targets and elucidate the downstream signaling effects will be crucial for advancing these promising compounds towards clinical development.

References

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 17, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved February 17, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved February 17, 2026, from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Retrieved February 17, 2026, from [Link]

  • MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway. (2024, February 19). BMB Reports. Retrieved February 17, 2026, from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 17, 2026, from [Link]

  • Atanasova, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Indigo Biosciences. Retrieved February 17, 2026, from [Link]

  • Synthesis of ethyl 4-amino-5-methyl-thieno [2,3-d]pyrimidine-6... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2025, October 14). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Atanasova, M., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6398. [Link]

  • Evaluation Of Ethyl 4-(Chlorophenyl Amino)-5 Methyl Thieno[2,3-D] Pyrimidine-6-Carboxylate for Its Anticancer Activity Focusing on EGFR Inhibition. (2024, December 20). International Journal of Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and. (2022, May 21). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. (n.d.). Indian Academy of Sciences. Retrieved February 17, 2026, from [Link]

  • Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5- carboxylates: Silica supported bismuth(III)triflate catalyzed. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Atanasova, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2021, December 15). Retrieved February 17, 2026, from [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023, August 30). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. Retrieved February 17, 2026, from [Link]

Sources

A Head-to-Head Comparison of Thieno[2,3-d]pyrimidine and Quinazoline-Based Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Two Privileged Scaffolds in Kinase Inhibition

In the landscape of modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, the thieno[2,3-d]pyrimidine and quinazoline scaffolds have emerged as two of the most prolific and successful core structures. Both are considered "privileged scaffolds" due to their ability to bind to the ATP-binding site of a wide array of kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer and inflammation. This guide provides a detailed, head-to-head comparison of these two heterocyclic systems, offering insights into their structure-activity relationships (SAR), synthetic accessibility, and performance in preclinical and clinical settings.

Introduction: Bioisosteres in Action

The thieno[2,3-d]pyrimidine core can be considered a bioisostere of the quinazoline nucleus.[1][2] This means that the thiophene ring fused to the pyrimidine in the former mimics the benzene ring of the latter, allowing for similar interactions with biological targets. This bioisosteric relationship is a cornerstone of their comparative analysis, as it allows medicinal chemists to explore different chemical space while maintaining key binding interactions.

Thieno[2,3-d]pyrimidine: This scaffold is a fusion of a thiophene and a pyrimidine ring. Its derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Notably, they have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6]

Quinazoline: This well-established scaffold consists of a benzene ring fused to a pyrimidine ring.[7] Quinazoline-based inhibitors have a proven track record in oncology, with several approved drugs targeting EGFR, such as gefitinib and erlotinib.[8][9][10] Their utility extends beyond EGFR, with derivatives showing activity against a multitude of other kinases and biological targets.[7][11][12]

Comparative Analysis of Inhibitory Activity

The true measure of these scaffolds lies in their inhibitory potency against key disease-driving kinases. Below is a comparative look at their performance against some of the most well-studied targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Both scaffolds have been extensively explored as EGFR inhibitors, a key target in non-small cell lung cancer and other epithelial cancers.

Thieno[2,3-d]pyrimidine-Based EGFR Inhibitors: Research has focused on developing thieno[2,3-d]pyrimidines that are potent against both wild-type EGFR and clinically relevant mutant forms, such as the T790M resistance mutant.[3] The substitution patterns at the 2-phenyl and 4-anilino positions are critical for high potency.[3]

Quinazoline-Based EGFR Inhibitors: The quinazoline core is a hallmark of first and second-generation EGFR inhibitors.[9] The 4-anilinoquinazoline scaffold has proven to be particularly effective. Structure-activity relationship (SAR) studies have shown that substitutions at the C-4, C-6, and C-7 positions of the quinazoline ring are crucial for potent and selective inhibition.[12][13]

ScaffoldDerivative ExampleTargetIC50 (nM)Reference
Thieno[2,3-d]pyrimidineCompound with 4-anilino substitutionEGFR (T790M)Varies[3]
QuinazolineGefitinibEGFR Tyrosine Kinase4.3 µM (HeLa)[8]
QuinazolineErlotinibEGFR Tyrosine Kinase25 µM (HepG2)[8]
QuinazolineCompound 7cHER28[13]
QuinazolineCompound 5EGFR1[9]

Table 1: Comparative Inhibitory Activity of Thieno[2,3-d]pyrimidine and Quinazoline Derivatives against EGFR and Related Kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer.

Thieno[2,3-d]pyrimidine-Based PI3K Inhibitors: A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been investigated for their inhibitory action against PI3K isoforms.[3][4] The substitution pattern on the 2-aryl ring is a key determinant of their biological activity, with a hydroxyl group at the 3-position of the 2-phenyl ring being crucial for significant inhibitory activity.[3][4]

Quinazoline-Based PI3K Inhibitors: While not as extensively explored as for EGFR, quinazoline derivatives have also been developed as PI3K inhibitors. Often, dual EGFR/PI3K inhibitors are designed to overcome resistance mechanisms.[7]

ScaffoldDerivative ExampleTarget% Inhibition (at 10 µM)Reference
Thieno[2,3-d]pyrimidineIIIa (3-OH on 2-phenyl)PI3Kβ62[3][4]
Thieno[2,3-d]pyrimidineIIIa (3-OH on 2-phenyl)PI3Kγ70[3][4]
Thieno[2,3-d]pyrimidineVIb (3-OH, 5-OCH3 on 2-phenyl)PI3Kβ72[3][4]
Thieno[2,3-d]pyrimidineVIb (3-OH, 5-OCH3 on 2-phenyl)PI3Kγ84[3][4]

Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against PI3K Isoforms.

Structure-Activity Relationship (SAR) Insights

The effectiveness of these scaffolds is highly dependent on the nature and position of their substituents. Understanding the SAR is crucial for rational drug design.

Thieno[2,3-d]pyrimidine SAR:
  • Position 2: Substitutions on the 2-aryl ring are critical for PI3K inhibition. A hydroxyl group at the 3-position is often beneficial.[3][4] For EGFR inhibition, a small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity.[3]

  • Position 4: The 4-anilino moiety is a key feature for EGFR inhibition, mimicking the adenine portion of ATP.[3] For PI3K inhibition, a morpholino group at this position has proven effective.[3][4]

Quinazoline SAR:
  • Position 4: The 4-anilino group is a cornerstone of many potent EGFR inhibitors, forming critical hydrogen bonds in the ATP-binding pocket.[9][14]

  • Positions 6 and 7: These positions are amenable to a wide range of substitutions that can modulate potency, selectivity, and pharmacokinetic properties.[9][13] For instance, methoxy groups at these positions are common in many EGFR inhibitors.

  • Position 3: In quinazolinone derivatives, aliphatic substituents at this position have shown good to excellent inhibition of inflammatory gene expression.[15]

SAR_Comparison cluster_thieno Thieno[2,3-d]pyrimidine cluster_quin Quinazoline Thieno Thieno[2,3-d]pyrimidine Core T_Pos2 Position 2 (Aryl) - 3-OH for PI3K - 4-OCH3 for EGFR Thieno->T_Pos2 Modulates Target Selectivity T_Pos4 Position 4 - Anilino for EGFR - Morpholino for PI3K Thieno->T_Pos4 Key for Kinase Binding Quin Quinazoline Core Q_Pos4 Position 4 (Anilino) - Crucial for EGFR - ATP Mimicry Quin->Q_Pos4 Primary Binding Interaction Q_Pos67 Positions 6 & 7 - Modulate Potency - Affect PK Properties Quin->Q_Pos67 Fine-tuning Activity Q_Pos3 Position 3 (Quinazolinone) - Aliphatic chains - Anti-inflammatory Quin->Q_Pos3 Alternate Activity Profile Gewald_Reaction Reactants α-Active Methylene Ketone/Ester + Aldehyde/Ketone + Elemental Sulfur + Amine/Ammonia Intermediate Substituted 2-Aminothiophene Reactants->Intermediate Gewald Reaction Product Thieno[2,3-d]pyrimidine Core Intermediate->Product Cyclization

Figure 2: A simplified workflow of the Gewald reaction for the synthesis of the thieno[2,3-d]pyrimidine scaffold.

Synthesis of Quinazolines

The Niementowski quinazoline synthesis is a classical and widely used method that involves the reaction of anthranilic acids with amides at high temperatures. [16][17]More modern approaches often utilize metal catalysis, such as iron(II)-catalyzed C(sp3)-H oxidation and intramolecular C-N bond formation, allowing for milder reaction conditions and greater functional group tolerance. [16]Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields. [17]

Experimental Protocols

To provide a practical context, below are generalized protocols for key assays used in the evaluation of these inhibitors.

Kinase Inhibition Assay (e.g., HTRF)

This assay is used to determine the direct inhibitory effect of a compound on a specific kinase.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP solution.

  • Compound Dilution: Serially dilute the test compounds to the desired concentrations in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add detection reagents (e.g., europium-labeled antibody and an XL665-labeled phosphospecific antibody for HTRF).

  • Measurement: Read the plate on a suitable plate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Perspectives

Both thieno[2,3-d]pyrimidines and quinazolines are highly versatile and privileged scaffolds in the development of kinase inhibitors. The choice between them often depends on the specific target, the desired selectivity profile, and the synthetic feasibility of the required derivatives.

  • Quinazolines have a more established clinical track record, particularly as EGFR inhibitors. The wealth of existing SAR data provides a strong foundation for the design of new analogs.

  • Thieno[2,3-d]pyrimidines , as bioisosteres of quinazolines, offer an excellent opportunity to explore new chemical space and potentially overcome resistance mechanisms or improve selectivity. Their demonstrated potency against targets like PI3K highlights their broader potential.

Future research will likely focus on the development of next-generation inhibitors with improved selectivity, the ability to overcome drug resistance, and the potential for dual or multi-targeting. The continued exploration of both the thieno[2,3-d]pyrimidine and quinazoline scaffolds will undoubtedly play a crucial role in these endeavors.

References

  • Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships. Benchchem.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC.
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. PMC.
  • Quantitative Structure-Activity Relationship Study and Directed Synthesis of Thieno[2,3-d]pyrimidine-2,4-diones as Monocarboxyla.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. PubMed.
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Guide to the Biological Activity of Quinazoline Derivatives. Benchchem.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways | ACS Medicinal Chemistry Letters.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Recent advances in the biological activity of quinazoline. Int J Pharm Chem Anal.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.
  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema | Request PDF. ResearchGate.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
  • Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors | Journal of Medicinal Chemistry. ACS Publications.
  • Design, synthesis and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PMC.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors. PubMed.
  • Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. PubMed.
  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed.
  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. PubMed.
  • Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Academia.edu.
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.
  • Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed.
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing.
  • New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies | Bentham Science Publishers.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH.
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH.
  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. PMC.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • Design of new thieno[2,3-d]pyrimidine analogues as DHFR inhibitors. ResearchGate.
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
  • Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine.
  • Design, Synthesis and Biological Evaluation of Novel thieno[3,2-d]pyrimidine and Quinazoline Derivatives as Potent Antitumor Agents. PubMed.
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Publish - Eman.
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central.
  • Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Publishing - The Royal Society of Chemistry.
  • Thieno[2,3-d]pyrimidine Derivatives: A Comparative Guide for Therapeutic Agent Validation. Benchchem.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, our pursuit of novel therapeutics and chemical entities requires a foundational commitment to safety. The compound 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid, a member of the thienopyrimidine family, represents a class of molecules with significant interest in medicinal chemistry for its diverse biological activities.[1][2][3] While specific hazard data for this exact compound is not extensively documented in publicly available safety data sheets, its structure—a heterocyclic aromatic compound containing a carboxylic acid moiety—necessitates a cautious and well-informed approach to personal protection.

This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid. Our protocols are derived from established best practices for handling powdered chemicals, carboxylic acids, and analogous heterocyclic compounds, ensuring a self-validating system of safety that protects both the researcher and the integrity of the experiment.

The Principle of Proactive Hazard Assessment

Before any laboratory work commences, a thorough hazard assessment is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers develop a Chemical Hygiene Plan (CHP) that outlines specific safety protocols.[4][5] For a novel or less-characterized compound like 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid, we must infer potential hazards based on its chemical class.

  • Physical Form: As a solid, likely a powder, the primary risks are inhalation of airborne particulates and skin contact.[6]

  • Chemical Structure:

    • Thienopyrimidine Core: This heterocyclic system is the backbone of many biologically active molecules.[7][8] While not acutely toxic by definition, related structures can be skin and eye irritants.[9][10]

    • Carboxylic Acid Group: This functional group imparts acidic properties, suggesting it can be corrosive or irritating to skin, eyes, and the respiratory tract.

Therefore, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant and harmful if inhaled or swallowed. All handling procedures should reflect this level of caution.

Engineering Controls: The First Line of Defense

PPE is the final barrier between you and a potential hazard. Your first and most critical layer of protection comes from engineering controls designed to minimize exposure at the source.

  • Chemical Fume Hood: All weighing and handling of powdered 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid must be performed inside a certified chemical fume hood or a ventilated balance enclosure.[11] This captures airborne powder, preventing it from entering the laboratory environment and your breathing zone.

  • Secondary Containment: Always use a tray or other form of secondary containment to manage potential spills and simplify decontamination of the work area.[11]

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid. The rationale behind each selection is critical to understanding and ensuring your safety.

Hand Protection: Your Direct Interface

Direct skin contact is a primary route of exposure. The choice of glove material is crucial and must be based on chemical compatibility.

  • Recommended Material: Nitrile gloves are the standard for handling a wide range of chemicals in a laboratory setting. They provide excellent resistance against oils, many solvents, and have been shown to be effective against acids and bases.[12][13][14][15][16]

  • Rationale: Nitrile offers a superior barrier to many chemicals compared to latex and is a hypoallergenic alternative.[13][16] For carboxylic acids and heterocyclic compounds where specific breakthrough data is unavailable, nitrile provides a reliable and field-proven defense for routine handling.

  • Best Practices:

    • Always double-check gloves for any signs of degradation, punctures, or tears before use.

    • Remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid contaminating your hands.

    • Wash hands thoroughly with soap and water after removing gloves.[11]

Glove Material Suitability for 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid Key Considerations
Nitrile Excellent (Recommended) Good resistance to a broad range of chemicals, including acids.[12][15] Puncture-resistant.
Neoprene Good (Alternative) High resistance to acids, bases, and some organic solvents.[12][14][15]
Latex (Natural Rubber) Fair Good for aqueous solutions but may offer less resistance to organic components.[13] Potential for allergic reactions.[13]
PVC (Vinyl) Not Recommended Limited chemical resistance, particularly to organic compounds.[14]
Eye and Face Protection: Shielding Sensitive Tissues

Chemical splashes or airborne powder can cause severe and irreversible eye damage.

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection against fine powders or splashes.

  • Recommended for large quantities: When handling larger quantities (typically >1 gram) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.

Respiratory Protection: Preventing Inhalation

The inhalation of fine chemical powders can lead to respiratory irritation and potential long-term health effects.[17]

  • When is a Respirator Necessary?

    • Anytime you are handling the powder outside of a certified fume hood or ventilated enclosure (which should be avoided).

    • During spill cleanup of the solid material.

    • When handling large quantities where the potential for aerosolization is high.

  • Type of Respirator:

    • For most routine laboratory-scale operations within a fume hood, a respirator is not required.

    • If a respirator is deemed necessary, a NIOSH-approved N95 dust mask is the minimum requirement for protection against fine particulates. For higher-risk scenarios or spill response, a half-mask or full-face respirator with P100 (particulate) cartridges would be appropriate.[18][19]

    • Important: The use of a tight-fitting respirator requires a formal fit test and training as per OSHA regulations.[17] Dust masks are not a substitute for proper respiratory protection when it is required.[11]

Protective Clothing: The Final Barrier
  • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.

  • Attire: Long pants and closed-toe shoes must be worn at all times in the laboratory.

  • Disposable Apron: For tasks involving larger quantities or a high risk of spills, a chemically resistant disposable apron worn over the lab coat is recommended.

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from handling to disposal.

Safe Handling Workflow

The following diagram outlines the mandatory step-by-step process for safely handling solid 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep1 Verify Fume Hood Certification is Current Prep2 Don All Required PPE: - Lab Coat - Goggles - Nitrile Gloves Prep1->Prep2 Prep3 Prepare Work Area: - Place Absorbent Pad - Use Secondary Containment Prep2->Prep3 Handle1 Carefully Retrieve Chemical Container Prep3->Handle1 Proceed to Handling Handle2 Slowly Open Container to Avoid Aerosolizing Powder Handle1->Handle2 Handle3 Weigh Desired Amount Using Anti-Static Weigh Paper Handle2->Handle3 Handle4 Securely Close Primary Container Handle3->Handle4 Clean1 Decontaminate Spatula and Work Surfaces Handle4->Clean1 Proceed to Cleanup Clean2 Collect All Contaminated Waste (Gloves, Pads, Weigh Paper) Clean1->Clean2 Clean3 Place Waste in a Labeled Hazardous Waste Bag Clean2->Clean3 Clean4 Remove PPE in Correct Order (Gloves Last) Clean3->Clean4 Clean5 Wash Hands Thoroughly Clean4->Clean5

Caption: Workflow for Safe Handling of Powdered Chemicals.

Spill and Emergency Procedures
  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate (If Necessary): For a large spill, evacuate the area.

  • Don Additional PPE: Before cleaning a small spill, don respiratory protection (at least an N95 mask) and a second pair of nitrile gloves.

  • Containment: Gently cover the spill with an absorbent material from a chemical spill kit. Avoid dry sweeping, which can create dust.

  • Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the area with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Waste Disposal

All materials contaminated with 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid, including gloves, weigh boats, absorbent pads, and excess compound, must be disposed of as hazardous chemical waste.[11] Follow your institution's specific guidelines for hazardous waste collection and labeling. Never dispose of this chemical down the drain or in the regular trash.

By adhering to this comprehensive PPE and handling protocol, you establish a robust safety framework that minimizes risk and allows for the confident and responsible advancement of your research.

References

  • How Do I Protect My Lungs from Industrial Dust and Chemicals at Work? Parcil Safety. Available from: [Link]

  • Chemical Resistance Explained: Choosing the Right Gloves for the Food Industry. Eagle Protect. Available from: [Link]

  • PPE for Powder Handling: Support Operators Effectively. Dust Arrest. Available from: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno. Available from: [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. International Safety. Available from: [Link]

  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets. American Chemistry Council. Available from: [Link]

  • Choosing the Right Glove Material: Guide to Chemical Protection. Droppe. Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. Available from: [Link]

  • The importance of respiratory protection in painting and coating. Wiltec. Available from: [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI), NIH. Available from: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. Available from: [Link]

  • SAFETY DATA SHEET for 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one. Fisher Scientific. Available from: [Link]

  • Respiratory Protective Devices for Pesticides. Penn State Extension. Available from: [Link]

  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. MDPI. Available from: [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. MDPI. Available from: [Link]

  • Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Publishing. Available from: [Link]

  • Thienopyrimidine | Encyclopedia. MDPI. Available from: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available from: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.